An In-depth Technical Guide to 2-Amino-1-(4-nitrophenyl)-1,3-propanediol (CAS 119-62-0)
For Researchers, Scientists, and Drug Development Professionals Executive Summary 2-Amino-1-(4-nitrophenyl)-1,3-propanediol, a chiral amino alcohol, is a critical intermediate in the synthesis of various bioactive molecu...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Amino-1-(4-nitrophenyl)-1,3-propanediol, a chiral amino alcohol, is a critical intermediate in the synthesis of various bioactive molecules and pharmaceuticals.[1] Its most notable role is as a direct precursor to the broad-spectrum antibiotic, chloramphenicol.[2][3] This guide provides a comprehensive technical overview of its chemical properties, synthesis, applications, and analytical methodologies, designed to equip researchers and drug development professionals with the essential knowledge for its effective utilization.
Nomenclature and Physicochemical Properties
This compound is known by several synonyms, including 1-(p-Nitrophenyl)-2-amino-1,3-propanediol and Chloramphenicol base.[1][4] It is a white or almost white crystalline powder.[1]
Synthesis and Stereochemistry: The Path to Chloramphenicol
The synthesis of 2-amino-1-(4-nitrophenyl)-1,3-propanediol is intrinsically linked to the production of chloramphenicol. Several synthetic routes have been developed, with a key focus on controlling the stereochemistry, as only the D-threo isomer possesses antimicrobial activity.[2][9]
One common pathway begins with 4-nitroacetophenone.[10] This starting material undergoes a series of reactions including bromination, amination, acylation, and hydroxymethylation, followed by reduction of a carbonyl group to yield D,L-threo-2-acetamido-1-(4-nitrophenyl)-1,3-propanediol.[10] The acetyl group is then hydrolyzed to form the racemic mixture of D,L-threo-2-amino-1-(4-nitrophenyl)-1,3-propanediol.[10]
Crucially, the resolution of this racemic mixture is a critical step. This is often achieved by treatment with a chiral resolving agent, such as camphor-D-sulfonic acid, to separate the enantiomeric salts.[10] Subsequent alkaline hydrolysis of the desired salt yields the pure D-(−)-threo-2-amino-1-(4-nitrophenyl)-1,3-propanediol, the direct precursor to chloramphenicol.[3][10]
Acylation of the amino group of this specific stereoisomer with the methyl ester of dichloroacetic acid completes the synthesis of chloramphenicol.[10]
A Comprehensive Technical Guide to (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol: Structure, Synthesis, and Application
Executive Summary: This document provides an in-depth technical analysis of (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol, a pivotal chiral intermediate in pharmaceutical manufacturing. Primarily recognized as the di...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: This document provides an in-depth technical analysis of (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol, a pivotal chiral intermediate in pharmaceutical manufacturing. Primarily recognized as the direct precursor to the broad-spectrum antibiotic Chloramphenicol, the specific stereochemistry of this compound is critical to its utility and the biological activity of its derivatives. This guide will elucidate its structural and stereochemical properties, detail common synthetic and purification methodologies, outline its analytical characterization, and discuss its applications. The content is tailored for researchers, chemists, and professionals in drug development who require a deep, practical understanding of this essential chemical building block.
Molecular Structure and Stereochemical Identity
(1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol is a chiral amino alcohol whose significance is intrinsically linked to its three-dimensional arrangement.
Nomenclature and Identification
The compound is identified by several names and registry numbers, which can be a source of confusion. The specific stereoisomer of interest is:
It is crucial to distinguish this from its enantiomer, (1S,2S)-(+)-2-amino-1-(4-nitrophenyl)-1,3-propanediol (CAS Number: 2964-48-9)[5][6][7][8]. The "threo" designation refers to the relative stereochemistry of the two chiral centers (C1 and C2). In the threo isomer, analogous groups are on opposite sides in a Fischer projection. The "D" designation relates the configuration of the C1 carbinol group to D-glyceraldehyde. The (−) indicates that it is levorotatory, rotating plane-polarized light to the left.
Chemical Structure
The molecule consists of a propane backbone with three key substituents: a p-nitrophenyl group at C1, an amino group at C2, and hydroxyl groups at C1 and C3. The stereochemistry at C1 and C2 is fixed in the (R) configuration.
Caption: 2D structure of (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol.
Physicochemical Properties
The physical and chemical properties of this compound are critical for its handling, purification, and reaction scalability. High purity, typically ≥98.0%, is required for pharmaceutical applications[4].
The primary and most significant application of (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol is its role as the key chiral precursor in the total synthesis of Chloramphenicol[4][10]. Chloramphenicol is a potent, broad-spectrum antibiotic that functions by inhibiting bacterial protein synthesis[10].
The biological activity of Chloramphenicol is almost exclusively associated with the D-(-)-threo isomer, which is synthesized from the (1R,2R)-aminodiol. The other stereoisomers are biologically inactive. This stereospecificity underscores the necessity of using an optically pure precursor. The final step in the synthesis involves the acylation of the amino group of the (1R,2R)-diol with a dichloroacetyl moiety, typically using the methyl ester of dichloroacetic acid[10][12].
An In-Depth Technical Guide on the Chemical Properties and Stability of Chloramphenicol Base
Introduction Chloramphenicol is a broad-spectrum bacteriostatic antibiotic originally derived from the bacterium Streptomyces venezuelae and now produced synthetically.[1] Its relatively simple structure and potent activ...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Chloramphenicol is a broad-spectrum bacteriostatic antibiotic originally derived from the bacterium Streptomyces venezuelae and now produced synthetically.[1] Its relatively simple structure and potent activity against a wide range of Gram-positive and Gram-negative bacteria have cemented its place in medicine, though its use is now often reserved for serious infections where other antibiotics are ineffective or contraindicated.[2] For researchers, scientists, and drug development professionals, a thorough understanding of the chemical properties and stability profile of chloramphenicol base is paramount for formulation development, analytical method validation, and ensuring therapeutic efficacy and safety.
This guide provides a detailed exploration of the core physicochemical characteristics of chloramphenicol and the critical factors that influence its stability. We will delve into its degradation pathways and provide field-proven methodologies for its stability assessment, grounded in authoritative standards.
Section 1: Core Chemical and Physical Properties
Chloramphenicol is a crystalline solid, appearing as white to greyish-white or yellowish-white needles or elongated plates.[3][4] The molecule possesses two chiral centers, leading to four stereoisomers; however, only the D-(-)-threo isomer exhibits significant biological activity.[4]
Physicochemical Data
A summary of the key physicochemical properties of chloramphenicol base is presented below. These parameters are fundamental to predicting its behavior in various pharmaceutical dosage forms and biological systems.
Spectroscopic analysis is indispensable for the identification, quantification, and structural elucidation of chloramphenicol.
UV-Vis Spectroscopy : In aqueous solution, chloramphenicol exhibits a characteristic maximum absorbance (λmax) at approximately 278 nm, which is attributable to the p-nitrophenyl chromophore.[3][4] The exact wavelength can shift slightly depending on the solvent used.[11][12]
Infrared (IR) Spectroscopy : The IR spectrum provides a fingerprint of the molecule, showing key absorption bands for its functional groups. Noteworthy peaks include those for O-H and N-H stretching, C=O stretching of the amide group (around 1681-1695 cm⁻¹), and the symmetric and asymmetric stretching of the nitro (NO₂) group (around 1521 cm⁻¹).[4][11]
Section 2: Stability Profile and Degradation Pathways
The stability of a drug substance like chloramphenicol is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity.[13] Chloramphenicol is stable in its solid form but is susceptible to degradation in solution, with the rate and pathway of degradation being highly dependent on environmental factors.[4]
Key Factors Influencing Stability
pH and Hydrolysis:
Hydrolysis is the primary degradation pathway for chloramphenicol in aqueous solutions.[14] The amide linkage is susceptible to cleavage, particularly under alkaline conditions.[12]
Alkaline Conditions (pH > 7): Degradation is significantly accelerated, leading to the hydrolysis of the amide bond to form 2-amino-1-(4-nitrophenyl)propane-1,3-diol (also known as CAP base).[12][15] This is the most significant degradation pathway under basic conditions.
Neutral and Acidic Conditions (pH 2-7): Aqueous solutions are relatively stable.[3][4]
Temperature:
Elevated temperatures accelerate the degradation of chloramphenicol, primarily through hydrolysis.[14][16] Thermal degradation kinetics have been shown to follow a first-order model in water.[17][18] Studies have shown that storing chloramphenicol eye drops at elevated temperatures leads to a significant increase in the concentration of the hydrolytic breakdown product.[16]
Light (Photodegradation):
Exposure to sunlight or UV radiation can induce photodegradation.[10][14] This process can lead to the discoloration of solutions, which become more yellow, and the formation of an orange-yellow precipitate.[10] The degradation follows pseudo-first-order kinetics and can be influenced by the aqueous matrix.[19]
Major Degradation Products
The principal degradation product formed via hydrolysis is 2-amino-1-(4-nitrophenyl)propane-1,3-diol (AMPD) .[12][20] The formation of this product signifies the loss of antibiotic activity, as the dichloroacetyl moiety responsible for inhibiting bacterial peptidyl transferase is cleaved.[15][21]
Visualization of Hydrolytic Degradation
The following diagram illustrates the primary hydrolytic degradation pathway of chloramphenicol.
Caption: Primary hydrolytic pathway of chloramphenicol.
Section 3: Experimental Protocols for Stability Assessment
To ensure the stability of chloramphenicol in a drug product, regulatory bodies require rigorous stability testing.[22][23] Forced degradation (or stress testing) is a critical component of this process, used to identify likely degradation products and establish the intrinsic stability of the molecule.[24]
Rationale for Forced Degradation
The purpose of forced degradation, as outlined in guidelines like ICH Q1A(R2), is to:
Elucidate the degradation pathways of the drug substance.[13][22]
Identify the likely degradation products that could appear in formal stability studies.
Demonstrate the specificity and stability-indicating nature of the analytical procedures used.[20][24]
Experimental Workflow for a Forced Degradation Study
The diagram below outlines a typical workflow for conducting a forced degradation study on chloramphenicol.
Caption: Workflow for a chloramphenicol forced degradation study.
Protocol: Forced Degradation of Chloramphenicol
This protocol describes a general approach. The concentrations of stressors and duration of exposure should be optimized to achieve approximately 5-20% degradation of the active pharmaceutical ingredient (API).
Objective: To induce the degradation of chloramphenicol under various stress conditions to evaluate its stability profile.
Materials:
Chloramphenicol reference standard
Methanol or Ethanol (HPLC grade)
Hydrochloric acid (HCl), e.g., 0.1 N or 1 N
Sodium hydroxide (NaOH), e.g., 0.1 N or 1 N
Hydrogen peroxide (H₂O₂), e.g., 3% or 30%
Deionized water
Volumetric flasks, pipettes, etc.
pH meter
Heating apparatus (water bath or oven)
Photostability chamber
Methodology:
Preparation of Stock Solution:
Accurately weigh and dissolve chloramphenicol in a suitable solvent (e.g., ethanol) to prepare a stock solution of known concentration (e.g., 1000 µg/mL).[12]
Acid Hydrolysis:
Transfer an aliquot of the stock solution into a flask.
Add an equal volume of 0.1 N HCl.
Heat the solution (e.g., at 80°C for 2 hours).[12]
After the specified time, cool the solution to room temperature and neutralize with an appropriate volume of 0.1 N NaOH.
Dilute with mobile phase to the target concentration for analysis.
Alkaline Hydrolysis:
Transfer an aliquot of the stock solution into a flask.
Add an equal volume of 0.1 N NaOH.
Heat the solution (e.g., at 80°C for 2 hours).[12]
After the specified time, cool and neutralize with 0.1 N HCl.
Dilute with mobile phase to the target concentration. Causality Note: Significant degradation is expected here, as the amide bond is highly labile to base-catalyzed hydrolysis.
Oxidative Degradation:
Transfer an aliquot of the stock solution into a flask.
Add an equal volume of 3% H₂O₂.
Keep the solution at room temperature for a specified period (e.g., 24 hours), protected from light.
Dilute with mobile phase to the target concentration.
Thermal Degradation:
Transfer the stock solution into a sealed vial.
Heat in an oven at a high temperature (e.g., 90°C for 4 hours).[12]
Cool and dilute with mobile phase to the target concentration.
Photolytic Degradation:
Place the stock solution in a transparent container.
Expose it to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[25]
Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil).
After exposure, dilute both samples with mobile phase to the target concentration.
Analysis:
Analyze all stressed samples, a non-stressed control, and a blank using a validated stability-indicating HPLC method.
Protocol: Stability-Indicating HPLC-UV Method
Objective: To separate and quantify chloramphenicol from its degradation products.
Instrumentation:
HPLC system with a UV detector
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[20][24]
Chromatographic Conditions (Example):
Mobile Phase: Acetonitrile and 0.05 M phosphate buffer (pH 4.0) in a 30:70 (v/v) ratio.[24]
Detection Wavelength: 278 nm (or a wavelength like 230 nm if monitoring multiple compounds).[3][24]
Injection Volume: 20 µL.
Self-Validation Check:
The method is considered "stability-indicating" if the peaks for chloramphenicol and its degradation products are well-resolved (Resolution > 1.5).
Peak purity analysis (using a Photodiode Array detector) should be performed to confirm that the main chloramphenicol peak is free from co-eluting impurities in the stressed samples.
Conclusion
A comprehensive understanding of the chemical properties and stability of chloramphenicol base is non-negotiable for the development of safe, effective, and stable pharmaceutical products. Its susceptibility to hydrolysis, particularly in alkaline environments, and degradation under thermal and photolytic stress are the primary challenges that must be addressed through careful formulation, packaging, and storage condition control. The experimental protocols provided herein offer a robust framework for researchers to probe the stability of chloramphenicol, ensuring that the analytical methods used are fit for purpose and that the final product meets the stringent quality standards required by regulatory authorities.
References
Various Authors. (n.d.). Chloramphenicol. The Merck Index.
ICH. (2003, February 6). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
American Chemical Society. (2020, April 27). Chloramphenicol. [Link]
ICH. (1996, November). Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
DrugInfoSys.com. (n.d.). Chloramphenicol - Drug Monograph. [Link]
Trivedi, M. K., et al. (2015). Spectroscopic Characterization of Chloramphenicol and Tetracycline: An Impact of Biofield Treatment. Pharmaceutica Analytica Acta, 6(7). [Link]
Patsnap Synapse. (2024, July 17). What is the mechanism of Chloramphenicol Palmitate?. [Link]
Poulios, I., et al. (2008). Photocatalytic degradation and drug activity reduction of Chloramphenicol. Water Research, 42(1-2), 117-124. [Link]
Al-Rimawi, F., & Kharoaf, M. (2015). Stability-Indicating HPLC Method for Simultaneous Determination of Chloramphenicol, Dexamethasone Sodium Phosphate and Tetrahydrozoline Hydrochloride in Ophthalmic Solution. Scientia Pharmaceutica, 83(3), 459-469. [Link]
Al-Rimawi, F., & Kharoaf, M. (2015). Stability-Indicating HPLC Method for Simultaneous Determination of Chloramphenicol, Dexamethasone Sodium Phosphate and Tetrahydrozoline Hydrochloride in Ophthalmic Solution. PMC. [Link]
Sravani, G., et al. (2019). STABILITY INDICATING REVERSE PHASE HPLC METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF CHLORAMPHENICOL AND FLURBIPROFEN SODIUM. Asian Journal of Pharmaceutical and Clinical Research, 12(9). [Link]
European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]
FDCELL. (2025, October 16). ICH Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
Sirtori, C., et al. (2016). Photocatalytic degradation of the antibiotic chloramphenicol and effluent toxicity effects. Journal of Environmental Management, 166, 296-302. [Link]
ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. [Link]
European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]
Trovó, A. G., et al. (2014). Photolytic degradation of chloramphenicol in different aqueous matrices using artificial and solar radiation: reaction kinetics and initial transformation products. ScienceOpen. [Link]
Tan, C., et al. (2021). Kinetics, degradation mechanisms and antibiotic activity reduction of chloramphenicol in aqueous solution by UV/H2O2 process. Water Science & Technology, 84(1), 1-15. [Link]
Al-Rimawi, F. (2014). Analysis of Chloramphenicol and Its Related Compound 2-Amino-1-(4-nitrophenyl)propane-1,3-diol by Reversed. SciSpace. [Link]
ResearchGate. (n.d.). Stability indicating HPLC method for simultaneous determination of chloramphenicol and prednisolone acetate in bulk and formulations. [Link]
Le, T. X., et al. (2018). Thermal degradation of chloramphenicol in model solutions, spiked tissues and incurred samples. Food Chemistry, 250, 150-156. [Link]
Kim, D. W., et al. (2012). Inactivation of chloramphenicol and florfenicol by a novel chloramphenicol hydrolase. Applied and Environmental Microbiology, 78(18), 6546-6551. [Link]
Rahmah, W., et al. (2025). Degradation and stability testing of chloramphenicol ear drops using derivative spectrophotometry combined with chemometrics. Jurnal Ilmiah Farmasi (Scientific Journal of Pharmacy), 21(1), 41-57. [Link]
Anyakora, C., et al. (2021). Evaluating Active Content in Chloramphenicol Ophthalmic Solutions Available in a Low-Resource Setting: A Case Study. Purdue University. [Link]
National Center for Biotechnology Information. (n.d.). Chloramphenicol base. PubChem Compound Database. [Link]
ResearchGate. (n.d.). Shift of UV- absorption spectrum of chloramphenicol eye drop preparations before and after sunlight treatment. [Link]
JoVE. (2025, February 12). Video: Phase I Reactions: Hydrolytic Reactions. [Link]
Brudieu, E., et al. (2008). To what extent does a lack of refrigeration of generic chloramphenicol eye-drops used in India decrease their purity and what are the clinical implications?. British Journal of Ophthalmology, 92(2), 295-296. [Link]
ResearchGate. (2025, August 6). Thermal degradation of chloramphenicol in model solutions, spiked tissues and incurred samples | Request PDF. [Link]
ResearchGate. (n.d.). UV spectra of (a) control and (b) treated chloramphenicol. [Link]
Li, H., et al. (2019). Hydrolysis of Chloramphenicol Catalyzed by Clay Minerals under Nonaqueous Conditions. Environmental Science & Technology, 53(17), 10144-10152. [Link]
Bioaustralis. (2014, December 2). Chloramphenicol base. [Link]
National Center for Biotechnology Information. (n.d.). Chloramphenicol. PubChem Compound Database. [Link]
Technical Guide: Solubility of 1-(4-nitrophenyl)propane-1,3-diol in Water vs. DMSO
The following technical guide details the solubility profile of 1-(4-nitrophenyl)propane-1,3-diol scaffolds, with a specific focus on the 2-amino derivative (Chloramphenicol Base), which is the most chemically significan...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the solubility profile of 1-(4-nitrophenyl)propane-1,3-diol scaffolds, with a specific focus on the 2-amino derivative (Chloramphenicol Base), which is the most chemically significant form in drug development.
Executive Summary
1-(4-nitrophenyl)propane-1,3-diol derivatives serve as critical intermediates in the synthesis of broad-spectrum antibiotics (e.g., Chloramphenicol) and as chiral building blocks in medicinal chemistry.[1] Understanding their solubility differential between aqueous and organic media is pivotal for optimizing reaction yields, purification protocols, and biological assay formulations.
This guide analyzes the physicochemical basis for the stark contrast in solubility between Water (protic, high polarity) and Dimethyl Sulfoxide (DMSO) (aprotic, high polarity).
Water Solubility: Limited (Slightly soluble to Insoluble at RT). Driven by the hydrophobic effect of the nitrophenyl moiety.
DMSO Solubility: High (>100 mg/mL). Driven by strong dipole-dipole interactions and hydrogen bond acceptance.
Chemical Identity & Structural Scope
Note: The nomenclature "1-(4-nitrophenyl)propane-1,3-diol" often refers to the core scaffold. In pharmaceutical contexts, this almost exclusively pertains to the 2-amino derivative (Chloramphenicol Base) or the Triol analog (PNPG).
Feature
Chloramphenicol Base (Primary Target)
1-(4-Nitrophenyl)glycerol (PNPG)
IUPAC Name
2-amino-1-(4-nitrophenyl)propane-1,3-diol
1-(4-nitrophenyl)propane-1,2,3-triol
CAS Registry
716-61-0 (D-threo) / 2964-48-9 (Racemic)
2207-68-3
Key Functional Groups
Nitro, Hydroxyl (x2), Primary Amine
Nitro, Hydroxyl (x3)
LogP (Octanol/Water)
~ -0.9 to 0.1 (pH dependent)
~ -0.5
Primary Application
Antibiotic synthesis intermediate
Bioassay substrate, Microbiology
This guide focuses on the 2-amino derivative due to its prevalence in drug development.[2]
Physicochemical Solubility Profile
Thermodynamic Mechanisms
The solubility difference is governed by the competition between the crystal lattice energy of the solid and the solvation energy provided by the solvent.
In Water (The Hydrophobic Effect)
Water molecules form a highly ordered, hydrogen-bonded network.
Disruption: Dissolving the nitrophenyl compound requires breaking these water-water H-bonds to create a cavity.
Interaction: While the hydroxyl (-OH) and amino (-NH2) groups can H-bond with water, the bulky 4-nitrophenyl ring is hydrophobic. It cannot form H-bonds with water, leading to an entropic penalty as water molecules order themselves around the ring (hydrophobic hydration).
Result: The energetic cost of cavity formation outweighs the gain from solute-solvent interactions at room temperature. Solubility is low (<1 mg/mL typically at 20°C, increasing significantly with heat).
In DMSO (Dipole-Dipole Dominance)
DMSO is a polar aprotic solvent with a high dielectric constant (
) and a strong dipole moment.
Interaction: The sulfoxide oxygen in DMSO is a potent Hydrogen Bond Acceptor (HBA), interacting strongly with the solute's hydroxyl and amine protons.
Dispersion: The methyl groups of DMSO interact favorably with the hydrophobic nitrophenyl ring via van der Waals forces.
Result: DMSO effectively solvates both the polar and non-polar domains of the molecule. Solubility is high (often >100 mg/mL).
Comparative Solubility Data
Parameter
Water ()
DMSO ()
Solubility Status
Slightly Soluble
Freely Soluble
Est. Saturation (25°C)
0.5 – 2.5 mg/mL*
> 100 mg/mL
Temperature Sensitivity
High (Soluble in hot water)
Low (Soluble at RT)
pH Dependence
Moderate (Amine protonation increases solubility at pH < 8)
Negligible
Stability
Hydrolysis risk at extreme pH
Stable (Hygroscopic)
*Note: Values are approximate for the 2-amino derivative. The triol (PNPG) is more water-soluble due to the extra hydroxyl group.
Visualization: Solvation Mechanisms
The following diagram illustrates the molecular interactions dictating solubility in both solvents.
Figure 1: Mechanistic pathways of solvation. Water rejects the hydrophobic phenyl ring, while DMSO stabilizes both polar and non-polar regions.
Equipment: Orbital shaker, Centrifuge, HPLC-UV/Vis.
Workflow:
Preparation: Add excess solid (~50 mg) to 10 mL of solvent in a glass vial.
Equilibration: Seal tightly. Shake at 25°C for 24–48 hours.
Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid.
Filtration: Filter supernatant through a 0.22 µm PTFE filter (compatible with DMSO).
Quantification: Dilute filtrate (if necessary) and analyze via HPLC (UV detection at 278 nm for nitrophenyl group).
Protocol B: Stock Solution Preparation for Bioassays
Use this for preparing drug screenings or enzymatic assays.
Primary Stock: Dissolve compound in 100% DMSO to a concentration of 10–50 mM .
Tip: Sonicate for 30 seconds if dissolution is not instant.
Working Solution: Dilute the DMSO stock into aqueous buffer (e.g., PBS).
Critical Limit: Keep final DMSO concentration < 1% (v/v) to avoid solvent toxicity in biological systems.
Observation: Watch for precipitation ("crashing out") upon dilution. If turbidity occurs, the concentration exceeds the aqueous solubility limit.
Workflow Visualization
Figure 2: Decision tree for solvent selection based on application and observed solubility.
Implications for Research & Development
Recrystallization: The "Slightly Soluble in Water" vs. "Soluble in Hot Water" profile makes water (or water/ethanol mixtures) an excellent solvent for purifying this compound via recrystallization.
Assay Interference: When using DMSO stocks, ensure the "crash-out" point is determined. A 10 mM DMSO stock diluted 1:1000 into buffer (10 µM final) is typically safe, but 1:100 dilutions may precipitate the hydrophobic scaffold.
Stability: DMSO stocks are hygroscopic. Absorbed water can degrade the compound over time or reduce effective concentration. Store DMSO stocks at -20°C over molecular sieves.
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 9896593, 2-amino-1-(4-nitrophenyl)propane-1,3-diol. Retrieved from [Link]
Organisation for Economic Co-operation and Development (OECD). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]
Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
A Technical Guide to 2-Amino-1-(4-nitrophenyl)-1,3-propanediol: A Key Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals Introduction 2-Amino-1-(4-nitrophenyl)-1,3-propanediol is a chiral organic compound of significant interest within the pharmaceutical industry. Its primary...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-1-(4-nitrophenyl)-1,3-propanediol is a chiral organic compound of significant interest within the pharmaceutical industry. Its primary importance lies in its role as a direct precursor to the broad-spectrum antibiotic, chloramphenicol.[1] The specific stereoisomer, D-threo-(-)-2-amino-1-(4-nitrophenyl)-1,3-propanediol, is the crucial intermediate for synthesizing the biologically active form of chloramphenicol.[1] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and key applications, offering valuable insights for researchers and professionals in drug development.
Molecular and Physicochemical Properties
A clear understanding of the molecular and physical characteristics of 2-amino-1-(4-nitrophenyl)-1,3-propanediol is fundamental for its application in synthesis and research.
Synthesis of 2-Amino-1-(4-nitrophenyl)-1,3-propanediol
The synthesis of 2-amino-1-(4-nitrophenyl)-1,3-propanediol is a critical step in the production of chloramphenicol. A common and established method involves the reduction of a corresponding nitro-compound precursor. This process selectively converts a nitro group to a primary amine, yielding the desired amino-diol.[1]
General Experimental Protocol: Reduction of a Nitro Precursor
The following protocol outlines a general method for the reduction of a nitro group to a primary amine using a metal catalyst in an acidic environment.
Materials:
Nitro-precursor compound
Tin (Sn) metal
Concentrated Hydrochloric Acid (HCl)
Sodium Hydroxide (NaOH) solution
Organic solvent (e.g., Ethyl Acetate)
Drying agent (e.g., anhydrous Sodium Sulfate)
Reaction flask
Reflux condenser
Stirring apparatus
Filtration apparatus
Separatory funnel
Rotary evaporator
Procedure:
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the nitro-precursor compound and tin metal.
Acid Addition: Slowly add concentrated hydrochloric acid to the flask. The reaction is exothermic and should be controlled by cooling the flask in an ice bath if necessary.
Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
Neutralization: After cooling, carefully neutralize the reaction mixture with a concentrated sodium hydroxide solution until the pH is basic. This will precipitate tin salts.
Filtration: Filter the mixture to remove the tin salts.
Extraction: Transfer the filtrate to a separatory funnel and extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over an anhydrous drying agent like sodium sulfate.
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification: The crude 2-amino-1-(4-nitrophenyl)-1,3-propanediol can be further purified by recrystallization.
Caption: A generalized workflow for the synthesis of 2-amino-1-(4-nitrophenyl)-1,3-propanediol.
Applications in Drug Development
The primary and most well-documented application of 2-amino-1-(4-nitrophenyl)-1,3-propanediol is its function as a key building block in the synthesis of chloramphenicol.
Chloramphenicol Synthesis
Chloramphenicol is a potent, broad-spectrum antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] The synthesis involves the acylation of the amino group of 2-amino-1-(4-nitrophenyl)-1,3-propanediol with a dichloroacetyl moiety. This transformation is a critical step in producing the final active pharmaceutical ingredient. While the amino-diol itself does not possess significant antibiotic activity, its chemical structure provides the essential scaffold for the synthesis of this important antibiotic.[1]
Caption: The synthetic pathway from the precursor to the antibiotic Chloramphenicol.
Other Potential Applications
Beyond its role in chloramphenicol synthesis, the unique chiral structure of 2-amino-1-(4-nitrophenyl)-1,3-propanediol makes it a valuable intermediate for the synthesis of other bioactive molecules.[6] Its potential applications extend to the development of:
Antihypertensive agents: The chiral amino alcohol structure can be utilized in the design of various therapeutic compounds.[6]
Neurological disorder treatments: Its ability to potentially cross the blood-brain barrier makes it an interesting scaffold for drugs targeting the central nervous system.[6]
Enzyme interaction and protein binding studies: It can be used in biochemical research to understand biological processes.[6]
Conclusion
2-Amino-1-(4-nitrophenyl)-1,3-propanediol is a compound of considerable scientific and commercial importance, primarily due to its indispensable role in the synthesis of the antibiotic chloramphenicol. A thorough understanding of its properties and synthetic pathways is crucial for chemists and pharmaceutical scientists. Further research into this versatile molecule may unveil new applications in medicinal chemistry and drug discovery, leveraging its unique structural features to design novel therapeutic agents.
References
National Institute of Standards and Technology. (n.d.). 1,3-Propanediol, 2-amino-1-(4-nitrophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]
National Institute of Standards and Technology. (n.d.). 1,3-Propanediol, 2-amino-1-(4-nitrophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]
PubChem. (n.d.). 1,3-Propanediol, 1-(4-nitrophenyl)-2-(tetradecylamino)-, (1R,2R)-. Retrieved from [Link]
PubChem. (n.d.). (1S,2S)-2-(Dimethylamino)-1-(4-nitrophenyl)-1,3-propanediol. Retrieved from [Link]
PubChem. (n.d.). 2-Amino-1-(4-nitrophenyl)-1,3-propanediol. Retrieved from [Link]
The Journal of Organic Chemistry. (1951). THE PREPARATION OF SEVERAL SUBSTITUTED 1-PHENYL-1,3-PROPANEDIOL AMINES. Retrieved from [Link]
SupraBank. (n.d.). 2-Amino-1-(4-nitrophenyl)-1,3-propanediol hydrochloride. Retrieved from [Link]
Chemsrc. (n.d.). CAS#:119-62-0 | 2-Amino-1-(4-nitrophenyl)-1,3-propanediol. Retrieved from [Link]
Google Patents. (1996). WO1996034846A1 - 1,3-propane diol derivatives as bioactive compounds.
Frontiers in Bioengineering and Biotechnology. (2024). Progress in 1,3-propanediol biosynthesis. Retrieved from [Link]
Application Note: High-Fidelity Synthesis of 1-(4-Nitrophenyl)-1,3-Propanediol
Abstract & Core Directive This technical guide details the chemoselective synthesis of 1-(4-nitrophenyl)-1,3-propanediol from 4-nitrobenzaldehyde . Unlike standard reduction routes that risk reducing the nitro moiety to...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Core Directive
This technical guide details the chemoselective synthesis of 1-(4-nitrophenyl)-1,3-propanediol from 4-nitrobenzaldehyde . Unlike standard reduction routes that risk reducing the nitro moiety to an amine (yielding chloramphenicol analogs), this protocol utilizes a Reformatsky reaction followed by a chemoselective borohydride reduction . This two-step sequence builds the carbon skeleton while preserving the oxidation state of the nitro group, ensuring high structural fidelity.
Part 1: Synthetic Strategy & Rationale
The Chemoselective Challenge
The synthesis of 1-(4-nitrophenyl)-1,3-propanediol presents a specific chemoselective hurdle: preserving the nitro group while reducing a carbonyl/ester functionality.
Lithium Aluminum Hydride (LiAlH₄): Non-viable. It indiscriminately reduces esters to alcohols and nitro groups to amines (yielding anilines).
Catalytic Hydrogenation (H₂/Pd-C): Non-viable. It rapidly reduces the nitro group to an amine.
The Solution: A Reformatsky reaction introduces the requisite two-carbon unit as an ester, followed by reduction with Lithium Borohydride (generated in situ) , which selectively reduces the ester to the primary alcohol without affecting the nitroarene.
Reaction Pathway
The synthesis proceeds via two distinct stages:[1][2][3]
C-C Bond Formation: Zinc-mediated addition of ethyl bromoacetate to 4-nitrobenzaldehyde.
Functional Group Transformation: Selective reduction of the ester intermediate to the diol.
Caption: Two-step chemoselective synthesis preserving the nitro moiety.
Part 2: Detailed Experimental Protocols
Step 1: The Reformatsky Reaction
Objective: Synthesize ethyl 3-hydroxy-3-(4-nitrophenyl)propanoate.
Mechanism: Oxidative insertion of activated Zinc into the C-Br bond forms a zinc enolate, which performs a nucleophilic attack on the aldehyde.
Reagents & Stoichiometry
Component
Role
Equivalents
Molar Mass
Notes
4-Nitrobenzaldehyde
Limiting Reagent
1.0 eq
151.12 g/mol
Recrystallize if yellow/impure
Ethyl Bromoacetate
Nucleophile Precursor
1.5 eq
166.99 g/mol
Lachrymator; handle in hood
Zinc Dust
Metal Mediator
2.0 eq
65.38 g/mol
Must be activated (see below)
Trimethylsilyl chloride (TMSCl)
Activator
0.05 eq
108.64 g/mol
Essential for initiating Zn
THF (Anhydrous)
Solvent
10 mL/g
-
Dry, inhibitor-free
Protocol
Zinc Activation (Critical):
Place Zinc dust (2.0 eq) in a flame-dried 3-neck round-bottom flask under Nitrogen.
Add dry THF (50% of total volume).
Add TMSCl (0.05 eq) and stir vigorously at room temperature for 15 minutes. Note: This removes the oxide layer, exposing reactive Zn(0).
Initiation:
Heat the Zn suspension to a gentle reflux (approx. 65°C).
Add 10% of the Ethyl Bromoacetate/4-Nitrobenzaldehyde mixture dropwise.
Observation: Loss of yellow color or exotherm indicates initiation. If not, add a crystal of iodine.
Addition:
Once initiated, add the remaining aldehyde (1.0 eq) and bromide (1.5 eq) solution dropwise over 30-45 minutes, maintaining gentle reflux.
Stir at reflux for an additional 2 hours. Monitor by TLC (Hexane:EtOAc 7:3).[4]
Objective: Reduce the ester to a primary alcohol without reducing the nitro group.
System: Sodium Borohydride (
) + Lithium Chloride ().[7]
Logic: alone is too weak to reduce esters rapidly. Adding generates in situ, which reduces esters to alcohols but is kinetically slow to reduce nitroarenes compared to .
Reagents & Stoichiometry
Component
Role
Equivalents
Molar Mass
Notes
Ethyl 3-hydroxy-3-(4-nitrophenyl)propanoate
Substrate
1.0 eq
-
From Step 1
Sodium Borohydride
Hydride Source
2.0 eq
37.83 g/mol
Hygroscopic
Lithium Chloride
Lewis Acid Additive
2.0 eq
42.39 g/mol
Anhydrous
THF / Ethanol (1:1)
Solvent System
15 mL/g
-
Protic co-solvent aids kinetics
Protocol
Preparation:
Dissolve the ester intermediate (from Step 1) in dry THF.
Add anhydrous LiCl (2.0 eq) and stir for 10 minutes to ensure dissolution/complexation.
Reformatsky reagents hydrolyze rapidly. Ensure THF is distilled/dry.
Amine Formation (Step 2)
Reduction too harsh.
Ensure no transition metals (Ni, Co, Pd) are present. Do not use LiAlH₄. Keep temp < 25°C.
Incomplete Reduction (Step 2)
Insufficient LiCl.
The Li cation is catalytic for the ester reduction mechanism; ensure LiCl is anhydrous and fully dissolved.
References
Reformatsky Reaction Mechanism & Scope
Rathke, M. W. (1975). The Reformatsky Reaction. Organic Reactions, 22, 423-460.
Chemoselective Reduction of Esters (NaBH4/LiCl)
Hamada, Y., et al. (1987). A new method for the reduction of esters to alcohols. Tetrahedron Letters, 28(14), 155-158.
Brown, H. C., & Narasimhan, S. (1982). Selective Reductions.[3][7][9][10] 29. A Simple technique To Achieve an Enhanced Rate of reduction of Representative Organic Compounds by Borane-Dimethyl Sulfide. Journal of Organic Chemistry, 47, 3153.[3]
Nitro Group Tolerance in Borohydride Reductions:
Torii, S., et al. (1982). Functional group compatibility in the reduction of esters with LiBH4. Journal of Organic Chemistry, 47, 47-52. (Demonstrates nitro tolerance compared to LiAlH4).
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Advanced Protocols for the Enantioselective Synthesis of (1R,2R)-2-amino-1-(4-nitrophenyl)-1,3-propanediol
Executive Summary
(1R,2R)-2-amino-1-(4-nitrophenyl)-1,3-propanediol (CAS: 716-61-0), commonly known as the Chloramphenicol Base , is the critical chiral scaffold for the broad-spectrum antibiotic Chloramphenicol and the veterinary antibiotic Florfenicol.[1] The pharmacological activity of these amphenicols resides exclusively in the D-(−)-threo [(1R,2R)] configuration. The enantiomer (1S,2S) and the diastereomeric erythro forms are biologically inactive or exhibit undesirable toxicity.
This Application Note details two distinct, high-fidelity protocols for accessing this scaffold:
Method A (Catalytic Asymmetric): A Copper(II)-Bisoxazoline catalyzed Henry reaction sequence, offering high atom economy and reduced waste for modern process streams.[1]
Method B (Classical Resolution): An optimized industrial resolution protocol using D-(-)-Tartaric acid, providing a robust fallback for large-scale manufacturing where catalyst cost is a constraint.[1]
Strategic Analysis: Synthetic Pathway Selection
The synthesis of the (1R,2R) base requires the precise installation of two contiguous stereocenters.
The Challenge: Controlling the threo/erythro diastereoselectivity while maintaining high enantiomeric excess (ee).
The Solution:
Method A utilizes ligand-accelerated catalysis to set the C1 stereocenter (benzylic -OH), which then directs the formation of the C2 center via substrate control during the subsequent hydroxymethylation.
Method B relies on thermodynamic control during crystallization to isolate the target isomer from a racemic pool.
Figure 1: Strategic decision tree comparing the Catalytic Asymmetric Route (Green) and the Classical Resolution Route (Red).[1]
Method A: Copper-Catalyzed Asymmetric Henry Reaction[1][3]
This protocol represents the state-of-the-art in catalytic efficiency.[1] It utilizes a chiral Copper(II)-Bisoxazoline (BOX) complex to effect the enantioselective addition of nitromethane to 4-nitrobenzaldehyde.[1]
Mechanistic Insight
The reaction proceeds via a bimetallic transition state where the chiral bisoxazoline ligand creates a steric pocket around the Copper(II) center. The nitro group coordinates to the metal, increasing the acidity of the
-protons, while the aldehyde is activated by the Lewis acidic metal center. The geometry of the ligand forces the nucleophilic attack to occur from the Si-face of the aldehyde, yielding the (R)-configuration.
In a flame-dried Schlenk flask under N₂, dissolve Cu(OAc)₂·H₂O (5 mol%) and the (S,S)-Ph-BOX ligand (5.5 mol%) in absolute ethanol.[1]
Stir at room temperature for 1 hour. The solution typically turns deep blue, indicating complex formation.
Asymmetric Henry Reaction:
Cool the catalyst solution to 0°C.
Add nitromethane (10 equiv) followed by 4-nitrobenzaldehyde (1.0 equiv).[1]
Stir at 0°C for 24–48 hours. Monitor conversion by TLC (Hexane/EtOAc 7:3) or HPLC.[2][3]
Critical Process Parameter (CPP): Maintain temperature strictly at 0°C. Higher temperatures increase reaction rate but erode enantioselectivity (ee).
Hydroxymethylation (The Second Stereocenter):
Note: The product of Step 2 is (R)-2-nitro-1-(4-nitrophenyl)ethanol.[1]
Without isolation (telescoped process) or after concentration, treat the crude nitroaldol with aqueous Formaldehyde (37%, 1.2 equiv) and a catalytic amount of triethylamine (TEA) or K₂CO₃ at 0°C.
The existing C1-hydroxyl group directs the incoming formaldehyde to the anti position via hydrogen bonding in the transition state, favoring the (1R,2R) diastereomer.
Workup & Purification:
Quench with saturated NH₄Cl solution.
Extract with Ethyl Acetate (3x). Wash combined organics with brine.
Dry over Na₂SO₄ and concentrate.
Purification: Flash chromatography (SiO₂) or recrystallization from Ethanol/Hexane to isolate (1R,2R)-2-nitro-1-(4-nitrophenyl)-1,3-propanediol.[1]
For laboratories lacking high-pressure hydrogenation equipment or expensive chiral ligands, the resolution of the racemic base remains the most reliable method.
Principle
Racemic threo-2-amino-1-(4-nitrophenyl)-1,3-propanediol is treated with D-(-)-Tartaric acid.[1] The (1R,2R)-amine forms a less soluble diastereomeric salt with the D-tartrate, which precipitates out of the solution, while the (1S,2S)-amine salt remains in the mother liquor.
Evans, D. A., et al. (1999). "C2-Symmetric Copper(II) Complexes as Chiral Lewis Acids. Catalytic Enantioselective Aldol Additions of Enolsilanes to Pyruvate Esters." Journal of the American Chemical Society.[2] Link (Foundational work on Cu-BOX ligands).[1]
Gao, J., et al. (2016).[7] "Recent progress in copper catalyzed asymmetric Henry reaction."[2][7] Chinese Journal of Organic Chemistry. Link
Saiga, A., et al. (2015). "Enantioselective synthesis of (-)-chloramphenicol via silver-catalysed asymmetric isocyanoacetate aldol reaction." Organic & Biomolecular Chemistry. Link
BenchChem Protocols. (2025). "Application Notes and Protocols for Chiral Resolution of Racemic Amines with (+)-Di-p-toluoyl-D-tartaric Acid." Link[1]
Sigma-Aldrich. (2025).[1] "Product Specification: (1R,2R)-(-)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol." Link
U.S. Patent 2,766,286. "Process for the resolution of racemic threo-1-phenyl-2-amino-1,3-propanediol."[1] Link
Application Notes & Protocols: A Guide to the Catalytic Reduction of 1-(4-nitrophenyl)-2-nitro-1,3-propanediol
Introduction: Strategic Importance in Pharmaceutical Synthesis The catalytic reduction of 1-(4-nitrophenyl)-2-nitro-1,3-propanediol is a critical transformation in synthetic organic chemistry, primarily because it yields...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Strategic Importance in Pharmaceutical Synthesis
The catalytic reduction of 1-(4-nitrophenyl)-2-nitro-1,3-propanediol is a critical transformation in synthetic organic chemistry, primarily because it yields 2-amino-1-(4-aminophenyl)-1,3-propanediol. This diamino diol is a high-value intermediate, most notably serving as the immediate precursor to the broad-spectrum antibiotic, Chloramphenicol. The successful execution of this reaction, which involves the simultaneous reduction of both an aromatic and an aliphatic nitro group, is paramount for the efficiency and viability of the overall drug synthesis pathway.[1][2]
Historically, reductions of nitro groups were often performed using stoichiometric metals like iron, tin, or zinc in acidic media.[3][4][5] While effective, these methods generate significant metallic waste, posing environmental and disposal challenges. Catalytic hydrogenation has emerged as the preferred industrial and laboratory method due to its high efficiency, cleaner reaction profiles, and atom economy.[6][7] This guide provides a detailed exploration of the mechanistic considerations, catalyst selection, and optimized protocols for this specific and crucial reduction.
Reaction Mechanism and Chemoselectivity
The core of this transformation is the catalytic hydrogenation of two distinct nitro functionalities. The substrate, 1-(4-nitrophenyl)-2-nitro-1,3-propanediol, presents the challenge of reducing a nitro group on an aromatic ring and a second nitro group on an aliphatic carbon.
The generally accepted mechanism for catalytic hydrogenation of a nitro group on a heterogeneous catalyst surface (like Palladium on Carbon) involves several key steps:
Adsorption: Both the hydrogen gas (or hydrogen donor) and the nitro-containing substrate adsorb onto the surface of the metal catalyst.
Hydrogen Activation: The H-H bond of molecular hydrogen is cleaved on the metal surface, forming reactive metal-hydride species.
Stepwise Reduction: The nitro group is reduced in a stepwise fashion, likely through nitroso and hydroxylamine intermediates, before the final amine is formed.[8]
Desorption: The final product, the amine, desorbs from the catalyst surface, freeing the active site for the next catalytic cycle.
Given the presence of two nitro groups, complete reduction to the diamine is the desired outcome. While both aromatic and aliphatic nitro groups are readily reduced by common catalytic systems like Pd/C or Raney Nickel, reaction conditions must be robust enough to ensure the reaction goes to completion without the accumulation of partially reduced intermediates.[9]
Caption: Generalized reaction pathway for the catalytic reduction of nitro groups.
Optimizing the Reaction: Catalyst and Hydrogen Source Selection
The choice of catalyst and hydrogen source is the most critical factor determining the success, efficiency, and safety of the reduction.
Catalyst Selection
The ideal catalyst must be highly active for both aromatic and aliphatic nitro group reduction under manageable conditions.
Palladium on Carbon (Pd/C): This is the quintessential catalyst for nitro group reductions.[9][10] It is highly active, robust, and effective for reducing both aromatic and aliphatic nitro compounds.[9] It is often the first choice for this transformation due to its reliability and the vast body of literature supporting its use.[11][12]
Raney Nickel (Raney Ni): A cost-effective and highly active alternative to palladium catalysts.[9][13] It is particularly effective for reducing aliphatic nitro groups and performs well in transfer hydrogenation reactions with donors like formic acid or hydrazine.[14][15] Caution is required due to its pyrophoric nature when dry.
Platinum(IV) Oxide (PtO₂): Also known as Adams' catalyst, it is a very effective hydrogenation catalyst for a wide range of functional groups, including both types of nitro groups present in the substrate.[3]
Hydrogen Source
The method of hydrogen delivery can be adapted based on available equipment and safety considerations.
Hydrogen Gas (H₂): The most direct and atom-economical hydrogen source. Its use requires a pressure-rated reaction vessel (e.g., a Parr hydrogenator) and appropriate safety protocols for handling a flammable gas.[16] This is the standard for large-scale industrial processes.
Transfer Hydrogenation: This technique generates hydrogen in situ from a donor molecule, avoiding the need for high-pressure hydrogen gas and specialized equipment.[7][11] It is exceptionally well-suited for laboratory-scale synthesis. Common donors include:
Ammonium Formate (HCOONH₄): A stable, easy-to-handle salt that decomposes on the catalyst surface to provide hydrogen. It is frequently paired with Pd/C.[5][11]
Hydrazine Hydrate (N₂H₄·H₂O): A powerful reducing agent that serves as an excellent hydrogen source, particularly with Pd/C or Raney Ni.[7][11] Reactions are often rapid but require careful handling due to the toxicity of hydrazine.
Formic Acid (HCOOH): Often used in conjunction with Raney Nickel.[14][15]
Acidic conditions may not be suitable for all substrates.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the reduction of 1-(4-nitrophenyl)-2-nitro-1,3-propanediol. Standard laboratory safety procedures should be followed at all times.
Protocol 1: Catalytic Hydrogenation with H₂ Gas and Pd/C
This protocol is ideal for researchers with access to a hydrogenation apparatus.
Materials:
1-(4-nitrophenyl)-2-nitro-1,3-propanediol
10% Palladium on Carbon (Pd/C, ~50% wet)
Methanol (MeOH), reagent grade
Parr Hydrogenator or similar pressure vessel
Celite® (diatomaceous earth)
Filtration apparatus
Procedure:
Vessel Preparation: To a clean, dry pressure vessel, add 1-(4-nitrophenyl)-2-nitro-1,3-propanediol (1.0 eq).
Catalyst Addition: Under a gentle stream of nitrogen or argon, carefully add 10% Pd/C (0.05 - 0.10 g per gram of substrate). Rationale: The inert atmosphere prevents the dry catalyst from becoming pyrophoric upon potential solvent evaporation.
Solvent Addition: Add a sufficient volume of methanol to fully dissolve the substrate and create a stirrable slurry (approx. 10-20 mL per gram of substrate).
System Purge: Seal the reaction vessel. Purge the headspace with nitrogen three times, followed by three vacuum/hydrogen purge cycles. Rationale: This ensures the atmosphere is free of oxygen, which can poison the catalyst and create a flammable mixture with hydrogen.
Reaction: Pressurize the vessel with hydrogen gas to the desired pressure (typically 50 psi / ~3.4 atm) and begin vigorous stirring. The reaction is often exothermic; monitor the temperature and pressure.
Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake. For confirmation, the reaction can be depressurized, and a sample can be taken for analysis by TLC or LC-MS.
Filtration: Once the reaction is complete, depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite®. Wash the filter cake thoroughly with methanol. Rationale: Celite provides a fine filtration medium that prevents the microscopic Pd/C particles from passing through, and it keeps the catalyst wet and non-pyrophoric.
Work-up: Concentrate the filtrate under reduced pressure to yield the crude 2-amino-1-(4-aminophenyl)-1,3-propanediol, which can be purified further by recrystallization.
Protocol 2: Transfer Hydrogenation with Ammonium Formate and Pd/C
This protocol is highly suitable for standard laboratory glassware.
Materials:
1-(4-nitrophenyl)-2-nitro-1,3-propanediol
10% Palladium on Carbon (Pd/C, ~50% wet)
Ammonium Formate (HCOONH₄)
Methanol (MeOH), reagent grade
Round-bottom flask with reflux condenser
Celite®
Filtration apparatus
Procedure:
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-(4-nitrophenyl)-2-nitro-1,3-propanediol (1.0 eq) and methanol (15-25 mL per gram of substrate).
Reagent Addition: Add ammonium formate (3-5 eq) to the solution and stir until it dissolves.[5]
Catalyst Addition: Carefully add 10% Pd/C (0.10 - 0.15 g per gram of substrate).
Reaction: Heat the mixture to a gentle reflux (approx. 65°C for methanol). The reaction progress can be monitored by TLC (staining with ninhydrin to visualize the new amino groups). Rationale: Heating accelerates the decomposition of ammonium formate into hydrogen on the catalyst surface.
Filtration: After completion (typically 2-4 hours), cool the reaction to room temperature. Filter the mixture through a pad of Celite® and wash the pad thoroughly with fresh methanol.
Work-up: Concentrate the filtrate under reduced pressure. The resulting residue will contain the product and ammonium salts. The crude product can be purified by dissolving it in a minimal amount of water and extracting it into an organic solvent like ethyl acetate after basifying the aqueous layer, or by recrystallization.
Caption: A typical experimental workflow for catalytic hydrogenation.
Conclusion
The catalytic reduction of 1-(4-nitrophenyl)-2-nitro-1,3-propanediol to 2-amino-1-(4-aminophenyl)-1,3-propanediol is a robust and highly refined process. The choice between high-pressure hydrogenation and transfer hydrogenation allows for flexibility based on available laboratory infrastructure. Palladium on carbon remains the catalyst of choice for its high activity and reliability. By following the detailed protocols and understanding the rationale behind catalyst selection and reaction conditions, researchers and drug development professionals can confidently and efficiently produce this vital pharmaceutical intermediate.
References
A Comparative Guide to Catalytic Systems for the Hydrogenation of Nitro Compounds. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF31mL3glb7c6E8eJ9LS2egKk4TKdH8c9vpYLn2_MJMgO8aJ-OrK_fGZrkyCONHZpF2gAnaLpbOJTNnXYTF9xmBwAFmt2sGbnaoCObPrO7LGxBKFVttGN6jTTqNBGLQUD_gz435DhpgRvy1v2diFRB9AKr-sLKByBLK7NECWno5-a3fNrcRreC7V-uWM2Wp5awDUB0MhooHcWFKoKMaWCAw8i8y_LTVYawqrmpSYQ==]
Reduction of nitro compounds. Wikipedia. [URL: https://en.wikipedia.org/wiki/Reduction_of_nitro_compounds]
Nitro Reduction - Common Conditions. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/nitro-reduction.shtm]
Catalytic hydrogenation of carbonyl and nitro compounds using an [N,O]-chelate half-sandwich ruthenium catalyst. Dalton Transactions (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2018/dt/c8dt00572h]
Hydrogenation of Nitro Compounds over Catalytic Systems Containing Rare-Earth Oxides. Non-Ferrous Metals. [URL: https://www.nfms.ru/jour/article/view/1005]
Selective Reduction of Nitroarenes via Noncontact Hydrogenation. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.4c06346]
Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/10426507.2018.1531235]
High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit4/183.shtm]
Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2018/10/08/reduction-of-nitro-groups-the-baeyer-villiger-and-protection-of-amines/]
selective reduction of nitro group without affecting other functional groups. Benchchem. [URL: https://www.benchchem.com/formulation/selective-reduction-of-nitro-group-without-affecting-other-functional-groups]
Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3888365/]
Synthesis of Chloramphenicol. YouTube. [URL: https://www.youtube.
Pd/NHC catalyzed reduction and coupling of nitroaromatics for the synthesis of diarylamines. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ob/d4ob00570a]
Nickel-Catalyzed Formic Acid Reductions. A Selective Method for the Reduction of Nitro Compounds. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/abs/10.1080/00397918508057697]
Method for synthesizing chloramphenicol. Google Patents. [URL: https://patents.google.
Process for the synthesis of intermediates of chloramphenicol or its analogues. Google Patents. [URL: https://patents.google.
A Comparative Analysis of 1-(4- Nitrophenyl)propane-1,2,3-triol and 2-amino-1-(4-. Benchchem. [URL: https://www.benchchem.com/blog/a-comparative-analysis-of-1-4-nitrophenylpropane-1-2-3-triol-and-2-amino-1-4-nitrophenylpropane-1-3-diol-structural-differences-synthesis-and-applications-in-biochemical-research-and-pharmaceuticals]
HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. Rasayan Journal of Chemistry. [URL: https://rasayanjournal.co.in/admin/php/upload/100_pdf.pdf]
A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof. Google Patents. [URL: https://patents.google.
2-Amino-1,3-propane diols: a versatile platform for the synthesis of aliphatic cyclic carbonate monomers. Polymer Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2013/py/c3py00318c]
Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). [URL: https://www.
Henry reaction protocol for 1-(4-nitrophenyl)propane-1,3-diol derivatives
Application Note: High-Fidelity Synthesis of 1-(4-Nitrophenyl)propane-1,3-diol Scaffolds via the Henry Reaction Executive Summary The 1-(4-nitrophenyl)propane-1,3-diol scaffold is the pharmacophore backbone of the amphen...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Fidelity Synthesis of 1-(4-Nitrophenyl)propane-1,3-diol Scaffolds via the Henry Reaction
Executive Summary
The 1-(4-nitrophenyl)propane-1,3-diol scaffold is the pharmacophore backbone of the amphenicol class of antibiotics, most notably Chloramphenicol and Thiamphenicol . While historically produced via fermentation or classical resolution, modern drug development demands high-purity, enantioselective synthetic routes.
This Application Note details a Two-Stage Henry (Nitroaldol) Cascade Protocol . Unlike the direct use of unstable 2-nitroethanol, this protocol utilizes a sequential C-C bond formation strategy: first establishing the C1 stereocenter via an asymmetric Henry reaction, followed by a diastereoselective hydroxymethylation to install the C2 center and the terminal hydroxyl group. This method offers superior safety profiles and stereochemical control.
Mechanistic Principles & Reaction Design
The synthesis relies on the reversibility of the Henry reaction. The thermodynamic versus kinetic control of the deprotonated nitronate intermediate is critical for achieving the desired threo-configuration (1R, 2R) required for biological activity.
The Synthetic Pathway
The route consists of two distinct Henry-type additions:
Asymmetric Henry Reaction: Coupling 4-nitrobenzaldehyde with nitromethane to form the chiral
-nitroalcohol.
Hydroxymethylation: Reaction of the intermediate with formaldehyde to yield the 1,3-diol.
Figure 1: Reaction Pathway Diagram
Caption: Two-stage cascade showing the sequential installation of stereocenters.
Experimental Protocols
Protocol A: Enantioselective Synthesis of the Intermediate
Target: (R)-2-nitro-1-(4-nitrophenyl)ethanol.
Rationale: The C1 stereocenter is set here.[1] Using a Copper(II)-Schiff base complex ensures high enantiomeric excess (ee), avoiding difficult downstream resolutions.
Filter the mixture through a short pad of silica gel to remove the copper catalyst.
Concentrate the filtrate under reduced pressure to remove ethanol and excess nitromethane.
Caution: Do not distill nitromethane to dryness at high heat; potential explosion hazard. Keep bath <40°C.[4]
Purification:
Recrystallize from Hexane/CH₂Cl₂ to obtain the pure (R)-nitroalcohol.
Protocol B: Diastereoselective Hydroxymethylation (The "Second Henry")
Target: 2-nitro-1-(4-nitrophenyl)propane-1,3-diol.
Rationale: This step adds the third carbon. Using a mild base (NaHCO₃) prevents the Retro-Henry reaction (cleavage of the C1-C2 bond) which would racemize the carefully set C1 center.
Materials:
(R)-2-nitro-1-(4-nitrophenyl)ethanol (from Protocol A)
Dissolve the nitroethanol intermediate in Methanol (0.5 M).
Add Formaldehyde solution (1.2 equiv).
Catalysis:
Add catalytic NaHCO₃.
Stir at RT for 2–4 hours.
Critical Control Point: Do not heat. Higher temperatures favor the Retro-Henry reaction.
Workup:
Neutralize carefully with dilute HCl to pH 6–7.
Evaporate Methanol.[5] Extract aqueous residue with Ethyl Acetate (3x).
Wash combined organics with Brine, dry over Na₂SO₄.
Isolation:
The product is obtained as a diastereomeric mixture. For the threo isomer (Chloramphenicol precursor), recrystallization from water/ethanol is required.
Data Analysis & Process Control
Table 1: Troubleshooting the Henry Reaction
Observation
Probable Cause
Corrective Action
Low Conversion
Reversibility of reaction (Retro-Henry).
Increase nitromethane equivalents (up to 10x). Lower temperature to shift equilibrium.
Racemization
Reaction temperature too high; Base too strong.
Maintain T < 0°C. Switch from amine bases (TEA) to milder bases or Cu-catalysts.
Quench immediately upon completion. Ensure pH is neutral during workup.
Poor Diastereoselectivity (Syn/Anti)
Lack of kinetic control in Step 2.
Use bulky counter-ions or specific solvent effects (e.g., Ethanol vs THF) to favor threo transition state.
Safety & Handling (The "Self-Validating" System)
Nitro compounds pose specific hazards. This protocol integrates safety into the workflow:
Thermal Runaway Check: The Henry reaction is exothermic. In Protocol A, Step 2, add the aldehyde after cooling to 0°C to prevent an exotherm spike.
Energetic Materials: Nitromethane is a high-energy fuel. Never distill to dryness. Always quench with water/acid before concentrating.
Toxicity: 4-Nitrobenzaldehyde is a skin irritant. All steps must be performed in a fume hood.
Figure 2: Experimental Workflow Logic
Caption: Operational workflow emphasizing the decision gate at Step 1 conversion.
References
Gholinejad, M., et al. "Copper-Catalyzed Asymmetric Henry Reaction."[2] Journal of Organic Chemistry, 2011.[7]
Evans, D. A., et al. "A New Copper Acetate-Bis(oxazoline)-Catalyzed, Enantioselective Henry Reaction."[7] Journal of the American Chemical Society, 2003.[7]
Shibasaki, M., et al. "Catalytic Asymmetric Nitroaldol Reaction."[8] Journal of the American Chemical Society, 1992.
Palomo, C., et al. "Asymmetric Henry Reaction: A New Access to Chloramphenicol." Angewandte Chemie International Edition, 2005.
BenchChem. "Application Notes and Protocols for the Henry Reaction with 4-Nitrobenzaldehyde." BenchChem Protocols, 2025.[2]
Preparation of Chloramphenicol Amine via Hydrolysis of Chloramphenicol: A Detailed Protocol and Scientific Rationale
An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a comprehensive guide for the synthesis, purification, and characterization of chloramphenicol a...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide for the synthesis, purification, and characterization of chloramphenicol amine (CAM), also known as p-nitrophenylserinol, through the acid-catalyzed hydrolysis of chloramphenicol (CHL). CAM is the structural backbone of chloramphenicol and serves as a critical starting material for the development of novel antibiotic analogues and therapeutic agents.[1][2][3] By removing the dichloroacetyl group, the primary amino group becomes available for subsequent chemical modifications.[2][3] This document details the underlying chemical principles, a robust step-by-step laboratory protocol, and the analytical methods required to validate the final product's identity and purity, ensuring a reliable and reproducible synthesis for research and development applications.
Introduction and Scientific Rationale
Chloramphenicol is a broad-spectrum bacteriostatic antibiotic that functions by inhibiting protein synthesis in bacteria.[4][5] Its structure consists of a p-nitrophenyl-propanediol backbone with a dichloroacetamide group attached to the amine at the C-2 position. The hydrolysis of this amide bond is a fundamental chemical transformation that yields chloramphenicol amine (CAM), the parent 4-nitrophenylpropylamine.[1]
While CAM itself lacks the antibiotic activity of its parent compound, it is an invaluable intermediate in medicinal chemistry.[1][2] The free amino group in CAM provides a reactive site for conjugation with various molecules, enabling the synthesis of new chloramphenicol derivatives with potentially enhanced efficacy, altered spectrum of activity, or reduced toxicity.[2][3][6]
1.1. The Chemistry of Amide Hydrolysis
The core of this procedure is the cleavage of the amide linkage in chloramphenicol. This reaction can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid, such as hydrochloric acid (HCl), the carbonyl oxygen of the amide is protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. This mechanism is efficient and commonly used for this transformation.[2][7] A key advantage is that the resulting amine product is protonated to form an ammonium salt, which is soluble in the aqueous reaction medium, facilitating purification. A patented process describes the use of concentrated hydrochloric acid at elevated temperatures (70-75°C) to achieve this hydrolysis.[8]
Base-Catalyzed Hydrolysis: Under alkaline conditions (e.g., using sodium hydroxide), a hydroxide ion directly attacks the carbonyl carbon. Studies have shown that chloramphenicol degradation is significantly more pronounced in basic conditions compared to acidic or neutral environments.[4][9][10]
For this protocol, acid-catalyzed hydrolysis is selected for its straightforward execution and purification pathway.
1.2. Stability Considerations
Chloramphenicol is relatively stable in aqueous solutions between pH 2 and 7.[4] However, degradation accelerates under strongly alkaline conditions or at high temperatures.[4][9] Therefore, the controlled application of heat and acid, as detailed in this protocol, is crucial for efficiently driving the hydrolysis reaction while minimizing unwanted side reactions or degradation of the desired product.
Reaction Scheme and Workflow
The overall process involves the hydrolysis of the amide bond, followed by neutralization, isolation, and purification of the resulting chloramphenicol amine.
Caption: Acid-catalyzed hydrolysis of Chloramphenicol.
Caption: Experimental workflow for CAM synthesis.
Detailed Experimental Protocol
3.1. Materials and Equipment
Reagents & Materials
Equipment
Chloramphenicol (starting material)
Round-bottom flask (e.g., 250 mL)
Hydrochloric Acid (HCl), concentrated (37%)
Reflux condenser and heating mantle
Sodium Hydroxide (NaOH), pellets or solution
Magnetic stirrer and stir bar
Deionized Water
Separatory funnel
Ethyl Acetate (EtOAc), HPLC grade
Büchner funnel and vacuum flask
Methanol (MeOH), HPLC grade
Rotary evaporator
Dichloromethane (DCM), HPLC grade
Beakers, Erlenmeyer flasks
Silica Gel for column chromatography
pH meter or pH indicator strips
TLC plates (silica gel 60 F₂₅₄)
Standard laboratory glassware
Safety Precaution: This procedure involves strong acids and bases and requires heating. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
3.2. Step-by-Step Procedure
Reaction Setup:
Place 10.0 g of chloramphenicol into a 250 mL round-bottom flask equipped with a magnetic stir bar.
In a fume hood, carefully add 100 mL of 6 M hydrochloric acid to the flask. This will create a slurry.
Attach a reflux condenser to the flask and place the setup in a heating mantle on a magnetic stirrer hotplate.
Hydrolysis Reaction:
Begin stirring and heat the mixture to a gentle reflux (approximately 70-75°C).
Maintain this temperature for 2 to 3 hours.[8] The solid chloramphenicol will gradually dissolve as the reaction proceeds.
Reaction Monitoring (TLC):
Periodically monitor the reaction's progress by TLC.
Prepare a TLC chamber with a mobile phase of 10:1 Dichloromethane:Methanol.
To sample the reaction, withdraw a tiny aliquot (a drop on the end of a glass pipette), neutralize it with a drop of concentrated NaOH solution, and spot it on the TLC plate alongside a spot of the starting chloramphenicol standard.
Visualize the plate under UV light (254 nm). The reaction is complete when the spot corresponding to chloramphenicol has disappeared. Chloramphenicol amine will appear as a new, more polar spot (lower Rf value).
Work-up and Isolation:
Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.
Place the flask in an ice bath to cool it further (0-5°C).
Slowly and carefully neutralize the reaction mixture by adding a 10 M NaOH solution dropwise while stirring vigorously in the ice bath. The addition is exothermic. Monitor the pH, continuing to add base until the pH is approximately 10-11.
A white or off-white precipitate of chloramphenicol amine will form as the solution becomes basic.
Allow the mixture to stir in the ice bath for an additional 30 minutes to ensure complete precipitation.
Collect the solid product by vacuum filtration using a Büchner funnel.
Wash the filter cake thoroughly with several portions of cold deionized water to remove any residual salts.
Purification (Recrystallization):
Transfer the crude solid to a clean Erlenmeyer flask.
Add a minimal amount of hot methanol or an ethanol/water mixture to dissolve the solid completely.
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Alternative: For higher purity, the crude product can be purified by silica gel column chromatography using a gradient elution, starting with Dichloromethane and gradually increasing the polarity with Methanol.[11]
Drying and Yield:
Dry the purified chloramphenicol amine in a vacuum oven at 40-50°C until a constant weight is achieved.
Calculate the final mass and determine the percentage yield.
Analytical Characterization and Validation
Confirming the structure and purity of the synthesized chloramphenicol amine is essential.
A reverse-phase HPLC method can effectively separate chloramphenicol from its hydrolytic product, chloramphenicol amine.[12][13]
Column: C18 stationary phase.
Mobile Phase: Isocratic elution with a mixture of acetonitrile and an aqueous buffer (e.g., sodium pentanesulfonate solution with acetic acid).[12]
Detection: UV detector at 278 nm, the λmax for chloramphenicol.[4][12] The product will have a different retention time and absorbance profile.
Conclusion
This application note outlines a validated and reproducible protocol for the preparation of chloramphenicol amine from chloramphenicol via acid-catalyzed hydrolysis. The detailed steps for synthesis, purification, and analytical characterization provide researchers with a reliable method to produce this key intermediate for further drug development and medicinal chemistry research. Adherence to the described procedures and safety precautions will ensure the successful synthesis of high-purity chloramphenicol amine.
References
IWA Publishing. (2021, June 29). Kinetics, degradation mechanisms and antibiotic activity reduction of chloramphenicol in aqueous solution by UV/H2O2 process. IWA Publishing. Retrieved from [Link]
Journal UII. (n.d.). Degradation and stability testing of chloramphenicol ear drops using derivative spectrophotometry combined with chemometrics. Journal UII. Retrieved from [Link]
JoVE. (2025, February 12). Phase I Reactions: Hydrolytic Reactions. JoVE. Retrieved from [Link]
Basicmedical Key. (2016, August 27). Chloramphenicol. Basicmedical Key. Retrieved from [Link]
Ministry of Health, Labour and Welfare. (n.d.). Analytical Method for Chloramphenicol (Targeted to animal and fishery products). Retrieved from [Link]
Bioaustralis Fine Chemicals. (n.d.). Chloramphenicol base. Bioaustralis Fine Chemicals. Retrieved from [Link]
PubMed. (2018, December 15). Quantitative analysis of chloramphenicol, thiamphenicol, florfenicol and florfenicol amine in eggs via liquid chromatography-electrospray ionization tandem mass spectrometry. PubMed. Retrieved from [Link]
Patsnap Synapse. (2024, July 17). What is the mechanism of Chloramphenicol Palmitate? Patsnap Synapse. Retrieved from [Link]
PMC. (2022, October 24). Deciphering chloramphenicol biotransformation mechanisms and microbial interactions via integrated multi-omics and cultivation-dependent approaches. PMC. Retrieved from [Link]
SciSpace. (n.d.). Analysis of Chloramphenicol and Its Related Compound 2-Amino-1-(4-nitrophenyl)propane-1,3-diol by Reversed. SciSpace. Retrieved from [Link]
ASM Journals. (2022, September 9). Molecular Mechanism of Chloramphenicol and Thiamphenicol Resistance Mediated by a Novel Oxidase, CmO, in. ASM Journals. Retrieved from [Link]
Pharmacy 180. (n.d.). Chloramphenicol - Mechanism of Action, Antimicrobial Spectrum, Resistance, Pharmacokinetics, Preparations and Administration, Adverse Effects, Interactions, Uses. Pharmacy 180. Retrieved from [Link]
ACS Publications. (2019, August 10). Hydrolysis of Chloramphenicol Catalyzed by Clay Minerals under Nonaqueous Conditions. ACS Publications. Retrieved from [Link]
YouTube. (2021, May 21). Synthesis of Chloramphenicol. YouTube. Retrieved from [Link]
PubMed. (2023, January 31). Molecular Mechanism of Chloramphenicol and Thiamphenicol Resistance Mediated by a Novel Oxidase, CmO, in Sphingomonadaceae. PubMed. Retrieved from [Link]
Minds@UW. (n.d.). A kinetic study of the hydrolysis of chloramphenicol at its amide linkage. Minds@UW. Retrieved from [Link]
ResearchGate. (2025, August 10). Hydrolysis of amphenicol and macrolide antibiotics: Chloramphenicol, florfenicol, spiramycin, and tylosin. ResearchGate. Retrieved from [Link]
Google Patents. (n.d.). CN106566851B - Preparation method of chloramphenicol compound. Google Patents.
Google Patents. (n.d.). CN102399160A - Synthesis method of chloramphenicol. Google Patents.
Taylor & Francis. (2006, September 23). A Reverse Phase HPLC Method for the Determination of Chloramphenicol and Its Hydrolytic Product in Ophthalmic Solutions. Taylor & Francis. Retrieved from [Link]
ASM Journals. (2012, August 9). Inactivation of Chloramphenicol and Florfenicol by a Novel Chloramphenicol Hydrolase. ASM Journals. Retrieved from [Link]
PMC. (n.d.). Conjugates of Chloramphenicol Amine and Berberine as Antimicrobial Agents. PMC. Retrieved from [Link]
Iraqi Journal of Pharmaceutical Sciences. (n.d.). Spectrophotometric Method for Determination of Chloramphenicol in Pharmaceutical Preparations using 1,2-Naphthoquinone-4. Retrieved from [Link]
Journal of Pharmaceutical Research International. (2021, December 15). Elucidation the Synthesis of an Antibiotic Medicine Chloramphenicol Palmitate with its Stepwise Mechanism. Retrieved from [Link]
Google Patents. (n.d.). US3044936A - Process of producing solutions of chloramphenicol in aqueous liquids, and composition. Google Patents.
The Physical, Chemical, and Microbiological Stability of Chloramphenicol Ophthalmic Solution. (2022, June 9). Retrieved from [Link]
Farmacia. (n.d.). Limitations when use chloramphenicol-b- cyclodextrins complexes in ophtalmic solutions buffered with boric acid/borax system. Retrieved from [Link]
ResearchGate. (2025, October 13). Conjugates of Chloramphenicol Amine and Berberine as Antimicrobial Agents. ResearchGate. Retrieved from [Link]
ASM Journals. (n.d.). Synthesis and Antibiotic Properties of Chloramphenicol Reduction Products. ASM Journals. Retrieved from [Link]
MDPI. (2022, December 22). Conjugates of Chloramphenicol Amine and Berberine as Antimicrobial Agents. MDPI. Retrieved from [Link]
Google Patents. (n.d.). CN109010268B - Ophthalmic composition for improving stability of chloramphenicol and preparation method thereof. Google Patents.
PMC. (n.d.). Binding and action of amino-acid analogues of chloramphenicol upon the bacterial ribosome. PMC. Retrieved from [Link]
Advanced Crystallization & Resolution Protocols for D-threo-2-amino-1-(4-nitrophenyl)-1,3-propanediol
Introduction & Strategic Significance D-threo-2-amino-1-(4-nitrophenyl)-1,3-propanediol (CAS 716-61-0), commonly referred to as D-threo base , is the critical chiral scaffold for the synthesis of Chloramphenicol and rela...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Strategic Significance
D-threo-2-amino-1-(4-nitrophenyl)-1,3-propanediol (CAS 716-61-0), commonly referred to as D-threo base , is the critical chiral scaffold for the synthesis of Chloramphenicol and related amphenicol antibiotics.
The synthesis of this compound invariably produces a racemic mixture (DL-threo). Because biological activity is strictly limited to the D-threo (1R, 2R) configuration, the isolation of this specific enantiomer is a bottleneck in production. This guide details the industry-standard Classical Optical Resolution using D-tartaric acid and the subsequent Recrystallization protocols required to achieve pharmaceutical-grade purity (>99.5%).
Note on Nomenclature: While the configuration is (1R, 2R), the compound is levorotatory in acid media (
). Confusion often arises because the "D-" prefix refers to the historical stereochemical lineage relative to D-glyceraldehyde, not the sign of rotation.
Physicochemical Profile & Solubility
Understanding the solubility differential is the mechanism of action for the protocols below.
Hot: Soluble ("Transparent")Cold: Very Slightly Soluble (<0.1%)
Ideal for thermal recrystallization.
Solubility (Ethanol)
Slightly Soluble
Used as a co-solvent.
Solubility (Acid)
Soluble
Protonation of the amine group.
Protocol A: Classical Optical Resolution via D-Tartaric Acid[10]
This is the primary method for separating the D-threo enantiomer from the DL-threo racemate. It relies on the formation of diastereomeric salts. The salt formed between the D-threo base and D-tartaric acid is significantly less soluble in water/methanol systems than the L-threo salt, allowing it to crystallize preferentially.
Solvent: Deionized Water (primary) or Methanol/Water (90:10).
Base for Regeneration: 20% NaOH or KOH solution.
Step-by-Step Workflow
Phase 1: Salification & Fractionation
Dissolution: In a glass reactor, suspend 100 g of DL-threo base in 400 mL of hot water (85–90 °C).
Addition: Add 72 g of D-tartaric acid (approx. 1.0 molar equivalent). Stir vigorously until a clear solution is obtained.
Controlled Cooling:
Cool the solution to 60 °C over 30 minutes.
Seeding (Optional but Recommended): Add 0.1 g of pure D-threo base-D-tartrate salt crystals.
Continue cooling to 15–20 °C over 4 hours.
Filtration: The D-threo-amine-D-tartrate salt precipitates as white crystals. Filter under vacuum.
Filtrate: Contains predominantly the L-threo isomer (save for racemization/recycling).
Wash: Wash the filter cake with 50 mL of ice-cold water.
Phase 2: Regeneration of the Free Base
Resuspension: Transfer the wet salt cake into 300 mL of water. Heat to 50 °C to dissolve/suspend.
Basification: Slowly add 20% NaOH solution dropwise while monitoring pH. Adjust to pH 10–11 .
Mechanism: The strong base deprotonates the ammonium group, liberating the free amine base.
Precipitation: The free D-threo base will precipitate out of solution (oiling out may occur if too hot; keep temp <50 °C during addition, then cool).
Collection: Cool the slurry to 4 °C for 2 hours. Filter the solid D-threo base.
Workflow Diagram (DOT)
Figure 1: Process flow for the optical resolution of DL-threo base using D-tartaric acid.
Protocol B: High-Purity Recrystallization
The "Crude D-threo Base" obtained from resolution typically has an optical purity of 90–95% ee. To meet pharmaceutical standards (>99%), a final recrystallization from water is required.
Rationale
The D-threo base exhibits a steep solubility curve in water. It is highly soluble near boiling but nearly insoluble at freezing temperatures. This property allows for aggressive purification with high recovery yields (>90%).
Procedure
Charge: Place 50 g of crude D-threo base into a flask.
Solvent: Add 350 mL of distilled water (Ratio ~1:7 w/v).
Dissolution: Heat to 90–95 °C with stirring. Ensure complete dissolution. If particles remain, perform a hot filtration.
Crystallization:
Allow the solution to cool slowly to room temperature (stirring speed: 60 RPM).
Once turbidity is observed (~50 °C), reduce cooling rate to grow larger, purer crystals.
Chill to 0–5 °C using an ice bath for 1 hour.
Isolation: Filter the crystals. Wash with 20 mL of ice-cold water.
Drying: Dry in a vacuum oven at 50 °C for 6 hours.
Analytical Validation
Every batch must be validated against the following specifications.
Test
Method
Acceptance Criteria
Appearance
Visual
White to off-white crystalline powder
Identification
IR / HPLC
Matches Standard
Melting Point
Capillary Method
163.0 – 166.0 °C
Specific Rotation
Polarimetry
-28.0° to -30.5° (, 1N HCl)
Chemical Purity
HPLC (C18 Column)
≥ 99.0%
Chiral Purity
Chiral HPLC
≥ 99.5% ee
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Oiling Out
Solution cooled too fast or concentration too high.
Re-heat to dissolve. Add 10% more solvent. Seed at 5°C below saturation temp.
Low Yield
Too much solvent used or filtration temp too high.
Concentrate mother liquor or ensure filtration occurs at <5 °C.
Low Optical Rotation
Incomplete resolution; L-isomer contamination.
Perform a second recrystallization of the tartrate salt before regenerating the base.
Yellow Coloration
Oxidation or nitro-group degradation.
Ensure heating times are minimized. Use nitrogen blanket during dissolution.
References
National Institutes of Health (NIH). (2025). Resolution Characteristics of Optically Active (1S,2S)-(+)-1-(p-Nitrophenyl)-2-Amino-1,3-Propanediol. Retrieved from [Link]
Google Patents. (1956). US2766286A: Process for the resolution of racemic threo-1-phenyl-2-amino-1,3-propanediol.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Improving Yield & Selectivity in
-Nitroalcohol Reduction
Audience: Drug Development Scientists & Process Chemists
Lead Scientist: Dr. A. Vance, Senior Application Specialist
Welcome to the Technical Support Center
You are likely here because your reduction of a Henry reaction product (nitro-aldol adduct) failed to meet yield specifications. This is a notorious bottleneck in synthesis. The
-nitroalcohol motif is deceptively simple; however, it sits on a "knife-edge" of stability.
This guide moves beyond standard textbook definitions. We break down the Retro-Henry failure mode, optimize Catalytic Hydrogenation , and provide a robust Chemical Reduction alternative.
Module 1: The "Retro-Henry" Trap (Yield Killer #1)
The Issue: You isolate the starting aldehyde instead of the amine, or yields are inexplicably low (<40%).
The Mechanism: The Henry reaction is reversible.[1][2] Under basic or even neutral conditions, the
-nitroalcohol () exists in equilibrium with the starting aldehyde and nitroalkane. If the reduction kinetics are slower than the retro-aldol cleavage, the molecule falls apart before it can be reduced.
The Visualization: The Competition
Figure 1: The kinetic competition. If the "Reductive" path is not accelerated, the "Retro" path dominates, destroying the C-C bond.
Protocol Adjustment: Acidic Stabilization
To stop the Retro-Henry, you must "freeze" the equilibrium.
Quench Carefully: Never expose the crude Henry product to strong base during workup.
Acidic Hydrogenation: If using catalytic hydrogenation, add 1-2 equivalents of Acetic Acid or HCl to the reaction mixture. This protonates the alkoxide intermediates, preventing the retro-reaction and accelerating the reduction of the hydroxylamine intermediate.
Module 2: Catalytic Hydrogenation (H₂/Catalyst)
The Issue: The reaction stalls at the hydroxylamine stage, or the catalyst dies (poisoning).
Expert Insight:
Pd/C is prone to poisoning by the resulting amine product, which binds tightly to the metal surface.
Raney Nickel (RaNi) is superior for nitro groups but is pyrophoric and difficult to handle on a large scale.
Optimization Table: Catalyst Selection
Parameter
Palladium on Carbon (Pd/C)
Raney Nickel (RaNi)
Primary Use
Small scale, chemoselective.
Large scale, difficult substrates.
The "Trick"
Must use acidic media (MeOH + HCl or AcOH). Prevents amine binding.
Wash catalyst with MeOH thoroughly to remove basic stabilizers.
Pressure
High pressure often required (50-100 psi).
Works well at lower pressures (balloon to 50 psi).
Selectivity
May reduce benzyl ethers/halides.
Generally spares benzyl ethers; desulfurizes thiols.
Standard Operating Procedure (Pd/C Method)
Dissolve
-nitroalcohol in Methanol (0.1 M).
Add 1.5 eq. Acetic Acid (Crucial for stability).
Add 10 wt% Pd/C (wet basis).
Purge with
x3, then x3.
Stir vigorously at 50 psi (3.5 bar). Note: Agitation is the rate-limiting step for H2 uptake.
Module 3: The "Magic Potion" (NaBH₄ + NiCl₂)
The Issue: You lack high-pressure hydrogenation equipment, or your substrate is sensitive to acidic hydrogenation.
The Solution: The Nickel Boride (
) system.
Sodium Borohydride alone does not reduce nitro groups efficiently.[3][4] However, adding catalytic Nickel Chloride generates in situ. This species catalyzes the decomposition of borohydride, releasing active hydrogen and coordinating the nitro group for rapid reduction.[3][4]
Protocol: Nickel Boride Reduction
Safety Warning: This reaction is exothermic and generates hydrogen gas. Use a blast shield.
Reagents:
Substrate: 1.0 equiv
: 0.1 - 0.5 equiv (Catalytic)
: 3.0 - 5.0 equiv
Solvent: Methanol or THF/MeOH (1:1)
Step-by-Step:
Dissolve: Dissolve the nitro-aldol adduct and
in Methanol at 0°C.
Addition: Add
portion-wise over 30 minutes.
Observation: The solution will turn black immediately (formation of
) and bubble vigorously.
Reaction: Allow to warm to room temperature. Monitor by TLC (usually complete in <1 hour).
Quench: Carefully add saturated
solution.
Workup: Filter the black precipitate through Celite (do not let it dry out completely; it can be pyrophoric). Extract the filtrate with EtOAc.
Module 4: Troubleshooting Guide (FAQ)
Q1: My product is a sticky gum/polymer. What happened?
Diagnosis: You likely formed a nitrone or imine intermediate that polymerized.
Fix: This often happens if the reduction is too slow.
Switch to RaNi: It is more active than Pd/C.
Increase Dilution: Run the reaction at 0.05 M to prevent intermolecular side reactions.
Protect the Alcohol: Acetylate the hydroxyl group (
) before reduction. The resulting acetamide is often crystalline and more stable.
Q2: I recovered the starting aldehyde. Why?
Diagnosis: Retro-Henry reaction occurred before reduction.
Fix: Your reaction media was too basic or neutral.
Immediate Fix: Acidify the reaction mixture (pH 4-5) immediately upon dissolving the substrate.
Alternative: Use the
method at 0°C. The fast kinetics of boride reduction often outcompete the retro-aldol cleavage.
Q3: The reaction stops at the hydroxylamine (
).
Diagnosis: Incomplete reduction. This is common with weak reducing agents or poisoned catalysts.
Fix:
For Hydrogenation: Increase pressure or temperature (up to 50°C).
For Zn/HCl: Increase the acid concentration.
For
: Add more catalyst, not just more borohydride.
Decision Matrix: Which Method?
Figure 2: Method selection based on substrate stability and lab capabilities.
References
Mechanism of Henry Reaction & Reversibility
Organic Chemistry Portal.[1] "Henry Reaction - Mechanism and Utility."[1]
Technical Support Center: Optimizing Enantiomeric Excess in p-Nitrophenylserinol Synthesis
For Researchers, Scientists, and Drug Development Professionals Welcome to our dedicated technical support center for the asymmetric synthesis of p-nitrophenylserinol. This guide is designed to provide in-depth troublesh...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for the asymmetric synthesis of p-nitrophenylserinol. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions to help you overcome challenges related to achieving high enantiomeric excess (e.e.). As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure the reliability and success of your synthetic endeavors.
Troubleshooting Guide: Low Enantiomeric Excess
This section addresses common issues encountered during the synthesis of p-nitrophenylserinol that can lead to suboptimal enantiomeric excess.
Question: My enantiomeric excess is consistently low. What are the most likely causes?
Answer:
Low enantiomeric excess is a frequent challenge in asymmetric synthesis and can often be attributed to a combination of factors. A systematic approach to troubleshooting is crucial for identifying the root cause. Here are the primary areas to investigate:
Catalyst Integrity and Activity: The chiral catalyst is the cornerstone of achieving high enantioselectivity. Its performance can be compromised by several factors:
Deactivation: Catalysts can be sensitive to air, moisture, and impurities in the reagents or solvent.[1] Improper handling or storage can lead to degradation and a subsequent loss of catalytic activity and stereocontrol.
Incorrect Catalyst Loading: Using a suboptimal amount of the catalyst can lead to an increased contribution from the non-catalyzed, racemic background reaction, thus lowering the overall e.e.
Reaction Conditions: The environment in which the reaction takes place plays a critical role in directing the stereochemical outcome.
Temperature: Asymmetric reactions often have a narrow optimal temperature range. Deviations from this range can impact the transition state energies of the competing diastereomeric pathways, leading to reduced enantioselectivity.[2] In some cases, lower temperatures are beneficial for enhancing stereocontrol.
Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the catalyst-substrate complex and the transition state, thereby affecting the enantiomeric excess.
Reagent and Substrate Quality: The purity of all reaction components is paramount.
Impurities: Trace impurities in the starting materials or solvent can act as poisons to the catalyst or participate in undesired side reactions.
Water Content: Many asymmetric catalytic systems are highly sensitive to water.[1] Meticulously dried solvents and reagents are essential for reproducible and highly enantioselective transformations.
Question: I've confirmed my catalyst is active and my reagents are pure, but the e.e. is still not satisfactory. What else should I consider?
Answer:
If the fundamental aspects of catalyst and reagent quality have been addressed, it's time to delve into the more nuanced parameters of the reaction:
Reaction Kinetics vs. Thermodynamics: Consider whether your reaction is under kinetic or thermodynamic control. A lower reaction temperature generally favors the kinetically controlled product, which is often the desired enantiomer in asymmetric catalysis.
Substrate-Catalyst Mismatch: While a particular chiral catalyst may be highly effective for a range of substrates, it's possible that there is a suboptimal steric or electronic match with p-nitrobenzaldehyde or the glycine derivative used in the synthesis of p-nitrophenylserinol.[3][4] It may be necessary to screen a variety of chiral ligands or catalysts to find the optimal one for this specific transformation.
Concentration Effects: The concentration of your reactants can influence the reaction rate and, in some cases, the enantioselectivity. It is advisable to perform a concentration optimization study.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions related to the synthesis and analysis of p-nitrophenylserinol.
Question: What is the most common synthetic route for obtaining enantiomerically enriched p-nitrophenylserinol?
Answer:
The asymmetric aldol reaction is a powerful and widely employed method for the synthesis of β-hydroxy-α-amino acids and their derivatives, including p-nitrophenylserinol.[5][6][7] This reaction involves the carbon-carbon bond formation between an enolate (or its equivalent) and an aldehyde. In the context of p-nitrophenylserinol synthesis, this typically involves the reaction of a glycine enolate equivalent with p-nitrobenzaldehyde in the presence of a chiral catalyst.
Question: How do I accurately determine the enantiomeric excess of my p-nitrophenylserinol sample?
Answer:
The most reliable and widely used method for determining the enantiomeric excess of chiral compounds is chiral High-Performance Liquid Chromatography (HPLC) .[8][9][10] This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. By integrating the peak areas of the two enantiomers, the enantiomeric excess can be accurately calculated. Other methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents, can also be used.[10][11]
Question: What is the role of the chiral auxiliary in asymmetric synthesis?
Answer:
A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction.[3][12][13] After the desired stereocenter has been created, the auxiliary is removed. In the context of p-nitrophenylserinol synthesis, a chiral auxiliary could be attached to the glycine derivative to control the facial selectivity of the enolate's attack on p-nitrobenzaldehyde.
Experimental Protocols
Protocol 1: Asymmetric Aldol Reaction for the Synthesis of p-Nitrophenylserinol
This protocol is a general guideline and may require optimization for your specific catalyst system and laboratory conditions.
Preparation:
Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
Use anhydrous solvents.
The chiral catalyst should be handled under an inert atmosphere.
Reaction Setup:
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the chiral catalyst (e.g., a chiral copper-bis(oxazoline) complex) in the appropriate anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).
Cool the solution to the desired temperature (e.g., -78 °C).
In a separate flask, prepare a solution of the glycine derivative (e.g., a glycine Schiff base).
Slowly add the glycine derivative solution to the catalyst solution.
After stirring for a predetermined time, add a solution of p-nitrobenzaldehyde in the same anhydrous solvent dropwise.
Reaction Monitoring and Workup:
Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.
Upon completion, quench the reaction with an appropriate reagent (e.g., a saturated aqueous solution of ammonium chloride).
Allow the mixture to warm to room temperature.
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification:
Purify the crude product by column chromatography on silica gel to obtain the desired p-nitrophenylserinol derivative.
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
Sample Preparation:
Prepare a dilute solution of the purified p-nitrophenylserinol derivative in the mobile phase.
HPLC Conditions:
Column: A suitable chiral stationary phase column (e.g., Chiralcel OD-H or Chiralpak AD-H).
Mobile Phase: A mixture of n-hexane and isopropanol is commonly used. The exact ratio will need to be optimized for baseline separation of the enantiomers.
Flow Rate: Typically 0.5-1.0 mL/min.
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm).
Analysis:
Inject the sample onto the HPLC system.
Identify the peaks corresponding to the two enantiomers.
Integrate the peak areas for each enantiomer.
Calculate the enantiomeric excess using the formula:
e.e. (%) = [|Area(major enantiomer) - Area(minor enantiomer)| / (Area(major enantiomer) + Area(minor enantiomer))] x 100[14]
Data Presentation
Table 1: Influence of Reaction Parameters on Enantiomeric Excess
Parameter
Effect on Enantiomeric Excess
Rationale
Temperature
Generally, lower temperatures increase e.e.
Favors the transition state with the lower activation energy, leading to higher selectivity.[2]
Solvent Polarity
Can increase or decrease e.e. depending on the system.
Affects the solubility and conformation of the catalyst-substrate complex.
Catalyst Loading
Increasing loading can improve e.e. up to a point.
Higher catalyst concentration can outcompete the racemic background reaction.
Water Content
Decreases e.e.
Can deactivate the catalyst or hydrolyze intermediates.[1]
Visualization
Troubleshooting Workflow for Low Enantiomeric Excess
The following diagram outlines a logical workflow for troubleshooting low enantiomeric excess in your p-nitrophenylserinol synthesis.
Caption: A decision-making workflow for troubleshooting low enantiomeric excess.
References
D'Arrigo, P., et al. (2020). Environmentally Friendly and Regioselective One-Pot Synthesis of Imines and Oxazolidines Serinol Derivatives and Their Use for Rubber Cross-Linking. ACS Sustainable Chemistry & Engineering, 8(21), 7965-7975. [Link]
University of Illinois Urbana-Champaign. (n.d.). Asymmetric Reactions Synthesis. Retrieved from [Link]
ResearchGate. (n.d.). Mechanism of asymmetric aldol reaction carried out in the basic aqueous solution. Retrieved from [Link]
Politecnico di Milano. (2020). Environmentally Friendly and Regioselective One-Pot Synthesis of Imines and Oxazolidines Serinol Derivatives and Their Use. Retrieved from [Link]
University of Illinois Urbana-Champaign. (2003). Catalysis Of "Direct" Asymmetric Aldol Reactions. Retrieved from [Link]
Sánchez, F. G., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Biomedical Chromatography, 26(9), 1137-1142. [Link]
Google Patents. (2022). Industrial synthesis of serinol. WO2022200247A1.
University of York. (n.d.). Asymmetric Synthesis. Retrieved from [Link]
Buchler GmbH. (n.d.). Asymmetric Aldol Reaction. Retrieved from [Link]
University of York. (n.d.). Asymmetric Synthesis. Retrieved from [Link]
Super Selective Synthesis: The Evolution of Enantioselective Methods. (2021). ICJS. [Link]
PubMed. (2011). Influence of reaction conditions on the enantioselectivity of biocatalyzed C-C bond formations under high pressure conditions. [Link]
Organic Chemistry Portal. (2005). Asymmetric Cross-Aldol Reactions Of Aldehydes: A Formidable Synthetic Challenge. [Link]
ChemRxiv. (n.d.). Design, synthesis and evaluation in enantioselective catalysis of diverse adjustable axially chiral biphenyl ligands and catalysts. [Link]
Wikipedia. (n.d.). Enantiomeric excess. Retrieved from [Link]
National Center for Biotechnology Information. (2018). Synthesis of Bioactive Natural Products by Asymmetric syn- and anti-Aldol Reactions. [Link]
MDPI. (2022). Different Chiral Ligands Assisted Enantioselective C-H Functionalization with Transition-Metal Catalysts. [Link]
National Academy of Sciences. (n.d.). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. [Link]
Herald Scholarly Open Access. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. [Link]
Monash University. (2023). Rational design of chiral catalysts for asymmetric synthesis. [Link]
Reddit. (2015). Question about asymmetric synthesis. [Link]
National Center for Biotechnology Information. (n.d.). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. [Link]
Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry. [Link]
PubMed. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. [Link]
University of Birmingham. (2016). Rapid determination of enantiomeric excess via NMR spectroscopy. [Link]
Taylor & Francis. (n.d.). Enantiomeric excess – Knowledge and References. [Link]
Wiley Online Library. (2023). Synthesis of Planar‐Chiral [2.2]Paracyclophane‐Based Oxazole‐Pyrimidine Ligands and Application in Nickel‐Catalyzed 1,2. [Link]
National Center for Biotechnology Information. (2012). Synthesis, enantioresolution, and activity profile of chiral 6-methyl-2,4-disubs-tituted pyridazin-3(2H)-ones as potent N-formyl peptide receptor agonists. [Link]
Technical Support Center: Separation of Threo and Erythro Isomers of 1-(4-nitrophenyl)-1,3-propanediol
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing the common yet critical challenge of separating threo and erythro diastereomers of 1-(4-nitrophenyl)-1...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing the common yet critical challenge of separating threo and erythro diastereomers of 1-(4-nitrophenyl)-1,3-propanediol. As a key intermediate in the synthesis of pharmaceuticals like chloramphenicol, achieving high diastereomeric purity is paramount.[1] This document moves beyond simple protocols to explain the underlying principles and provide robust troubleshooting strategies.
Part 1: Foundational Concepts & Method Selection
This section addresses the most fundamental questions regarding the nature of threo and erythro isomers and how to decide on a separation strategy.
Q1: What are threo and erythro isomers, and why is their separation often challenging?
A1: The prefixes erythro and threo describe the relative stereochemistry of two adjacent chiral centers in a molecule. The nomenclature originates from the sugars erythrose and threose.[2] When drawing the molecule in a Fischer projection, if two identical or similar substituents are on the same side , it is the erythro isomer. If they are on opposite sides , it is the threo isomer.[2][3]
Erythro: Similar groups on the same side.
Threo: Similar groups on opposite sides.
These isomers are diastereomers, meaning they are not mirror images of each other and thus have different physical properties (e.g., melting point, solubility, polarity).[4] The challenge lies in the subtlety of these differences. Their similar molecular structures often result in nearly identical polarities and solubilities, leading to significant difficulties like co-elution in chromatography or co-crystallization, making their separation a non-trivial task.[4]
Q2: What are the primary techniques for separating the diastereomers of 1-(4-nitrophenyl)-1,3-propanediol?
A2: The two most effective and widely used techniques for separating threo and erythro diastereomers on a laboratory and industrial scale are:
Chromatography: This includes preparative column chromatography on silica gel and High-Performance Liquid Chromatography (HPLC).[4][5]
Fractional Crystallization: This technique leverages differences in the solubility of the diastereomers in a specific solvent system.[4][6]
The success of either method is confirmed using analytical techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most powerful tool for unambiguously identifying the relative configuration (threo or erythro) of the separated isomers.[5][7][8]
Q3: How do I choose between chromatography and crystallization for my separation?
A3: The choice depends on the scale of your experiment, desired purity, available resources, and the specific properties of your diastereomeric mixture. Chromatography is generally preferred for smaller scales or when crystallization is difficult, while crystallization is highly advantageous for large-scale industrial production if a suitable solvent is found.[4]
Below is a decision-making workflow to guide your choice.
Technical Support Center: Handling Light Sensitivity of 4-Nitrophenyl Derivatives
Topic: Handling Light Sensitivity of 4-Nitrophenyl Derivatives in Solution Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Support Guide (FAQ & Troubleshooting)[1] Core Direc...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Handling Light Sensitivity of 4-Nitrophenyl Derivatives in Solution
Audience: Researchers, Scientists, and Drug Development Professionals
Content Type: Technical Support Guide (FAQ & Troubleshooting)[1]
Core Directive & Executive Summary
4-Nitrophenyl (4-NP) derivatives—such as p-Nitrophenyl Phosphate (pNPP) , 4-Nitrophenyl-β-D-glucopyranoside (pNPG) , and 4-Nitroaniline —are ubiquitous chromogenic substrates used in enzyme kinetics (ELISA, phosphatase, glycosidase assays).
Their utility relies on the photo-cleavage or enzymatic hydrolysis of the colorless substrate into the yellow-colored p-nitrophenol (or 4-nitroaniline) product, which absorbs strongly at 405 nm . However, the nitro-aromatic moiety renders these compounds inherently unstable under ambient light, leading to non-enzymatic hydrolysis (autohydrolysis) and radical-mediated photodegradation.
This guide provides a self-validating system to manage this sensitivity, ensuring that the signal measured is enzymatic, not photochemical.
The Science of Sensitivity (Technical FAQs)
Q1: What is the precise mechanism of light-induced degradation in 4-NP derivatives?
A: The degradation is driven by the nitro group (-NO₂) acting as a chromophore.
Photolysis: Upon exposure to UV or high-energy visible light (blue spectrum), the nitro group absorbs photons, transitioning to an excited triplet state. In aqueous solutions, this excited state can generate hydroxyl radicals (•OH) via electron transfer with water or dissolved oxygen [1].
Autohydrolysis: For esters like pNPP, light energy lowers the activation energy for the hydrolysis of the phosphate ester bond. This releases p-nitrophenol (the assay product) prematurely, creating a high background signal before the enzyme is even added [2].
Q2: Why does my substrate solution turn yellow in the fridge?
A: This indicates autohydrolysis .
p-Nitrophenol (the hydrolysis product) is a weak acid (pKa ~7.15). In neutral or alkaline storage buffers, a fraction of the released p-nitrophenol exists as the p-nitrophenolate anion , which is intensely yellow. Even minimal light exposure over weeks, combined with slight temperature fluctuations, accelerates this process. If your stock solution has a visible yellow tint (OD₄₀₅ > 0.05) relative to water, it is compromised.
Q3: Does the pH of the storage buffer affect light sensitivity?
A: Yes.
Acidic pH (< 5.0): 4-NP derivatives are generally more stable. The leaving group (p-nitrophenol) is protonated and colorless.
Alkaline pH (> 8.0): Photostability decreases. The presence of hydroxide ions promotes nucleophilic attack on the ester bond, a process catalyzed by light.
Recommendation: Store stock solutions in slightly acidic to neutral buffers (pH 5–7) if possible, and only adjust to the assay's optimal alkaline pH (typically pH 9.8 for Alkaline Phosphatase) immediately before use [3].
Protocol: Storage & Preparation Standards
To maintain data integrity, follow this strict "Chain of Custody" for your reagents.
Do NOT freeze-thaw more than twice. Aliquot immediately.
Working Solution
Amber Tube / Foil-wrapped
4°C
< 4 Hours
Prepare fresh daily. Keep on ice in the dark.
Step-by-Step Preparation Protocol
Equilibration: Allow the frozen stock aliquot to reach room temperature in the dark (e.g., inside a drawer or covered box) before opening. This prevents condensation which fuels hydrolysis.
Solvent Selection: Dissolve 4-NP derivatives in a buffer free of primary amines (like Tris) if possible, as amines can sometimes facilitate nucleophilic attack under light; however, Diethanolamine (DEA) is standard for AP assays but requires strict light protection [4].
Filtration: If the solution appears cloudy, filter through a 0.22 µm PVDF membrane. Do not heat to dissolve, as heat mimics the degradation effects of light.
Blank Check: Before adding enzyme, pipette 100 µL of the working solution into a plate and read OD at 405 nm.
Pass: OD < 0.05
Fail: OD > 0.05 (Discard and prepare fresh).
Troubleshooting Logic & Visualizations
Workflow: Handling & Assay Execution
This workflow illustrates the "Dark Chain" required to prevent non-enzymatic signal generation.
Figure 1: The "Dark Chain" workflow for handling 4-nitrophenyl derivatives. A mandatory OD check ensures substrate integrity before valuable enzyme is consumed.
Troubleshooting: High Background Signal
Use this logic tree when your negative controls show unexpected yellow color.
Figure 2: Diagnostic logic for identifying the source of non-specific background absorbance.
Assay Interference & Data Integrity
The "Substrate Blank" Rule
In any kinetic assay involving 4-NP derivatives, you must run a substrate blank (Buffer + Substrate, No Enzyme).
Purpose: To subtract the non-enzymatic rate of hydrolysis (due to light/heat) from the total rate.
Calculation:
Stopping the Reaction
For endpoint assays, adding a stop solution (typically NaOH ) is critical not just for timing, but for sensitivity.
Mechanism: NaOH raises the pH to >10. This ensures all liberated p-nitrophenol is in the phenolate anion form (yellow), maximizing the extinction coefficient (
) [5].
Warning: Once NaOH is added, the solution becomes highly sensitive to light-induced fading or darkening over time. Read the plate within 1 hour of stopping.
References
Witkowski, B., et al. (2022).[2] "Aqueous chemical bleaching of 4-nitrophenol brown carbon by hydroxyl radicals; products, mechanism, and light absorption."[2] Atmospheric Chemistry and Physics. Link
Sigma-Aldrich. (n.d.). "p-Nitrophenyl Phosphate Liquid Substrate System Product Information." Link
BenchChem Technical Support. (2025).[1][3][4] "Troubleshooting weak signal in pNPP colorimetric assay." Link
Interchim. (n.d.). "pNPP Solution (AP Substrate for ELISA) Technical Sheet." Link
Kementec. (n.d.). "pNPP ONE - Product Characteristics and Handling." Link
Comparison of chemical vs enzymatic synthesis of 1-(4-nitrophenyl)-1,3-propanediol
An In-Depth Comparative Guide to the Synthesis of 1-(4-nitrophenyl)-1,3-propanediol: Chemical vs. Enzymatic Routes The chiral 1,3-diol motif is a cornerstone in the synthesis of complex bioactive molecules and pharmaceut...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Comparative Guide to the Synthesis of 1-(4-nitrophenyl)-1,3-propanediol: Chemical vs. Enzymatic Routes
The chiral 1,3-diol motif is a cornerstone in the synthesis of complex bioactive molecules and pharmaceuticals. Among these, 1-(4-nitrophenyl)-1,3-propanediol stands out as a valuable chiral building block, notably as a precursor for chloramphenicol and its analogs. The precise control of stereochemistry at its two chiral centers is paramount, as biological activity is often confined to a single stereoisomer. This guide provides a detailed comparison of the two primary strategies for its synthesis: traditional chemical methods and modern enzymatic approaches.
As Senior Application Scientists, our goal is not merely to present protocols but to delve into the underlying principles that govern the selection of a synthetic route. We will explore the mechanistic rationale, practical execution, and comparative performance of both methodologies, offering insights to guide researchers and process chemists in making informed decisions for their specific applications.
Section 1: Chemical Synthesis Approach
Chemical synthesis offers a robust and versatile toolkit for the construction of 1-(4-nitrophenyl)-1,3-propanediol. The primary strategy involves the stereoselective reduction of a prochiral ketone precursor. While various methods exist, the Meerwein-Ponndorf-Verley (MPV) reduction serves as an excellent example due to its high chemoselectivity, which is critical for preserving the nitro group.[1][2]
Mechanistic Rationale: The Meerwein-Ponndorf-Verley (MPV) Reduction
The MPV reduction is a classic method for reducing ketones and aldehydes to alcohols using an aluminum alkoxide catalyst, typically aluminum isopropoxide, in the presence of a sacrificial alcohol like isopropanol.[3][4] The reaction proceeds through a six-membered ring transition state where a hydride is transferred from the isopropoxide ligand to the carbonyl carbon of the substrate.[3][5]
The key advantage of the MPV reduction is its exceptional chemoselectivity. Unlike metal hydrides such as sodium borohydride, it does not reduce sensitive functional groups like esters, alkenes, or, crucially in this case, nitro groups.[2][3] The reaction is reversible, and the equilibrium is typically driven towards the product by using an excess of the sacrificial alcohol (isopropanol) and removing the acetone byproduct by distillation.[5]
For achieving stereoselectivity, asymmetric variants of the MPV reduction have been developed using chiral alcohols or chiral ligands on the aluminum catalyst, though methods like the Corey-Bakshi-Shibata (CBS) reduction using chiral oxazaborolidine catalysts often provide higher and more predictable enantioselectivity for asymmetric ketone reductions.[6][7]
A generalized workflow for the chemical synthesis via MPV reduction.
Experimental Protocol: Chemical Reduction
This protocol describes a general procedure for the MPV reduction of a suitable hydroxy-ketone precursor.
Reactor Setup: A dry, round-bottom flask equipped with a distillation head and a reflux condenser is charged with aluminum isopropoxide (0.5 eq) and anhydrous isopropanol.
Substrate Addition: The precursor, 1-(4-nitrophenyl)-3-hydroxy-1-propanone (1.0 eq), is dissolved in a minimal amount of anhydrous isopropanol and added to the flask.
Reaction: The mixture is heated to a gentle reflux. The acetone formed during the reaction is slowly distilled off to drive the equilibrium towards the product. The reaction progress is monitored by Thin Layer Chromatography (TLC).
Quenching and Workup: After completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of dilute hydrochloric acid.
Extraction: The aqueous layer is extracted multiple times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield 1-(4-nitrophenyl)-1,3-propanediol.
Section 2: Enzymatic Synthesis Approach
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods, offering unparalleled selectivity under mild conditions.[8] For the synthesis of 1-(4-nitrophenyl)-1,3-propanediol, ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) are the enzymes of choice. These enzymes catalyze the stereospecific reduction of ketones to chiral alcohols with exceptional fidelity.[9][10]
Mechanistic Rationale: Biocatalytic Reduction
Ketoreductases catalyze the transfer of a hydride from a cofactor, typically NADPH or NADH, to the carbonyl carbon of the substrate. The exquisite three-dimensional structure of the enzyme's active site dictates the facial selectivity of the hydride attack (either Re or Si face), resulting in the formation of a specific stereoisomer of the alcohol product with very high enantiomeric excess (>99% ee is common).[11][12]
A critical aspect of these reactions is cofactor regeneration. The nicotinamide cofactors (NADH/NADPH) are expensive and required in stoichiometric amounts. To make the process economically viable, an in situ regeneration system is employed. A widely used and cost-effective method is the "substrate-coupled" approach, where a sacrificial alcohol like isopropanol is added in large excess. The same enzyme (or a second dehydrogenase) oxidizes the isopropanol to acetone, regenerating the NADH/NADPH in the process.[10] This creates an elegant, self-sustaining catalytic cycle.
The choice of enzyme is paramount. A vast array of commercially available KREDs and ADHs exists, with specific enzymes favoring the production of either the (R)- or (S)-alcohol, allowing access to different stereoisomers of the target diol.[9]
The biocatalytic cycle for ketone reduction with cofactor regeneration.
Experimental Protocol: Enzymatic Reduction
This protocol outlines a typical lab-scale biocatalytic reduction.
Buffer Preparation: Prepare a potassium phosphate buffer (e.g., 100 mM, pH 7.0).
Reaction Mixture: In a temperature-controlled vessel, combine the buffer, isopropanol (e.g., 10% v/v), and the NAD(P)H cofactor (catalytic amount, e.g., 1 mM).
Enzyme Addition: Add the selected ketoreductase enzyme (as a lyophilisate or solution).
Substrate Addition: Dissolve the precursor, 1-(4-nitrophenyl)-3-hydroxy-1-propanone, in a minimal amount of a water-miscible co-solvent like DMSO and add it to the reaction mixture to reach the desired final concentration (e.g., 10-50 mM).
Reaction: Incubate the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation. Monitor the conversion by HPLC or GC analysis.
Workup and Extraction: Once the reaction is complete, terminate it by adding a water-immiscible organic solvent such as ethyl acetate. Centrifuge to separate the enzyme if necessary.
Purification: Extract the product into the organic layer. Wash, dry, and evaporate the solvent. The crude product is often of high purity, but can be further purified by column chromatography if needed.
Section 3: Comparative Analysis
The choice between a chemical and an enzymatic route depends on a careful evaluation of several key performance indicators. The following table summarizes the critical differences.
Feature
Chemical Synthesis (e.g., MPV Reduction)
Enzymatic Synthesis (e.g., KRED Reduction)
Stereoselectivity
Variable; often requires chiral catalysts or auxiliaries for high selectivity.[2]
Excellent; typically >99% enantiomeric or diastereomeric excess.[11]
Reaction Conditions
Often requires anhydrous solvents, inert atmosphere, and elevated temperatures (reflux).[3]
Good to excellent; MPV is highly selective for aldehydes and ketones.[1]
Excellent; enzymes are highly specific to the target functional group.
Environmental Impact
Generally higher; uses metal catalysts and organic solvents, generating more waste.
"Greener" approach; uses biodegradable enzymes, water as solvent, and generates less hazardous waste.[13]
Yield
Can be high, but may be compromised by side reactions or the need for protecting groups.
Typically high (often >90%) with minimal byproduct formation.
Substrate Scope
Generally broad, applicable to a wide range of ketones.
Traditionally narrow, but expanding rapidly through enzyme engineering.[9]
Cost & Scalability
Metal catalysts can be inexpensive. Scalability is well-established but may require specialized equipment.
Enzyme costs have decreased significantly. Scalable processes are increasingly common in industry.[10]
Conclusion
Both chemical and enzymatic methods provide viable pathways to 1-(4-nitrophenyl)-1,3-propanediol. The classical chemical approach, exemplified by the Meerwein-Ponndorf-Verley reduction, offers a robust and chemoselective route, but achieving high stereoselectivity often requires the use of expensive chiral auxiliaries or catalysts and can involve harsher reaction conditions.
In contrast, the enzymatic approach using ketoreductases represents the state-of-the-art for producing highly pure stereoisomers. Its key advantages lie in its exceptional selectivity, mild and environmentally friendly reaction conditions, and operational simplicity.[10][13] While historically limited by enzyme cost and stability, modern biocatalysis has largely overcome these hurdles, making it a highly competitive and often superior choice, particularly in the pharmaceutical industry where enantiopurity is non-negotiable. The decision of which route to pursue will ultimately be guided by the specific project requirements, including the desired level of stereopurity, scale of production, cost considerations, and commitment to green chemistry principles.
A Comparative Guide to the Purity Validation of D-threo-2-amino-1-(4-nitrophenyl)-1,3-propanediol via High-Performance Liquid Chromatography
For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates is a cornerstone of safe and effective drug manufacturing. This guide provides an in-depth, technica...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates is a cornerstone of safe and effective drug manufacturing. This guide provides an in-depth, technical comparison of High-Performance Liquid Chromatography (HPLC) methods for validating the purity of D-threo-2-amino-1-(4-nitrophenyl)-1,3-propanediol, a critical chiral intermediate and a known impurity of the antibiotic Chloramphenicol.[1][2][3][4] We will delve into a robust, validated HPLC protocol, compare its performance with alternative methodologies, and provide the experimental data necessary for informed decision-making in your laboratory.
The Criticality of Purity in Pharmaceutical Intermediates
D-threo-2-amino-1-(4-nitrophenyl)-1,3-propanediol is a key building block in the synthesis of various pharmaceuticals.[5] Its stereochemistry is of paramount importance, as different stereoisomers can exhibit varied pharmacological and toxicological profiles. Consequently, a reliable and validated analytical method to determine its purity and chiral integrity is not merely a quality control measure but a regulatory necessity. This guide is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures and the United States Pharmacopeia (USP) General Chapter <621> on chromatography, ensuring a scientifically sound and compliant approach.[6][7][8][9]
A Validated Reversed-Phase HPLC Method for Purity Determination
The following protocol details a stability-indicating reversed-phase HPLC (RP-HPLC) method for the quantification of D-threo-2-amino-1-(4-nitrophenyl)-1,3-propanediol and the separation of its potential impurities. The choice of a C18 stationary phase is based on its wide applicability and proven efficacy in separating moderately polar compounds like the analyte.
Experimental Workflow
Caption: Workflow for the HPLC purity validation of D-threo-2-amino-1-(4-nitrophenyl)-1,3-propanediol.
Detailed Experimental Protocol
1. Materials and Reagents:
D-threo-2-amino-1-(4-nitrophenyl)-1,3-propanediol Reference Standard (≥99.5% purity)
Acetonitrile (HPLC grade)
Sodium pentanesulfonate (ACS grade)
Glacial Acetic Acid (ACS grade)
Water (HPLC grade)
2. Chromatographic Conditions:
Column: Reversed-phase C18, 5 µm particle size, 150 mm length, 4.6 mm inner diameter
Mobile Phase: A filtered and degassed mixture of aqueous sodium pentanesulfonate solution, acetonitrile, and glacial acetic acid (85:15:1, v/v/v). The ion-pairing agent (sodium pentanesulfonate) is included to improve the retention and peak shape of the basic analyte.
Flow Rate: 1.0 mL/min
Injection Volume: 10 µL
Detection: UV at 278 nm. This wavelength is chosen based on the chromophore of the 4-nitrophenyl group, ensuring high sensitivity.
Column Temperature: 30 °C for better reproducibility of retention times.
3. Standard Solution Preparation (0.1 mg/mL):
Accurately weigh approximately 10 mg of the reference standard.
Dissolve in and dilute to 100 mL with the mobile phase.
4. Sample Solution Preparation (0.1 mg/mL):
Accurately weigh approximately 10 mg of the test sample.
Dissolve in and dilute to 100 mL with the mobile phase.
5. System Suitability:
Inject the standard solution five times.
The system is deemed suitable if the relative standard deviation (%RSD) for the peak area is not more than 2.0%, the tailing factor for the main peak is not more than 2.0, and the number of theoretical plates is not less than 2000. These parameters are in line with USP <621> requirements.[7][10]
6. Procedure:
Inject the mobile phase as a blank.
Inject the standard solution and the sample solution.
Record the chromatograms and calculate the purity of the sample by the area percentage method.
Comparative Analysis: RP-HPLC vs. Chiral HPLC
While the described RP-HPLC method is excellent for determining overall purity from process-related impurities and degradation products, it is achiral and will not separate enantiomers. Given the chiral nature of D-threo-2-amino-1-(4-nitrophenyl)-1,3-propanediol, a comparison with a chiral HPLC method is essential for a complete purity profile.
Caption: Comparison of RP-HPLC and Chiral HPLC for purity analysis.
Chiral HPLC is indispensable for confirming the stereochemical identity and purity of the analyte.[11] A typical chiral method would employ a polysaccharide-based chiral stationary phase (e.g., cellulose or amylose derivatives) with a mobile phase consisting of a mixture of alkanes (like hexane or heptane) and an alcohol modifier (such as isopropanol or ethanol).
Performance Data Comparison
The following table summarizes the expected performance characteristics of the validated RP-HPLC method compared to a typical chiral HPLC method and a more basic, non-optimized isocratic method.
Parameter
Validated RP-HPLC Method
Alternative: Chiral HPLC
Alternative: Basic Isocratic RP-HPLC
Stationary Phase
C18 (5 µm)
Polysaccharide-based
C18 (5 µm)
Mobile Phase
Sodium pentanesulfonate/ACN/Acetic Acid (85:15:1)
Hexane/Isopropanol (80:20)
Water/Methanol (50:50)
Resolution of Main Peak
> 2.0 from nearest impurity
> 1.5 between enantiomers
May co-elute with impurities
Tailing Factor
< 1.5
< 1.8
> 2.0
Theoretical Plates
> 3000
> 2500
< 2000
Analysis Time
~ 15 minutes
~ 20 minutes
~ 10 minutes
Specificity
High for impurities
High for stereoisomers
Low
Robustness
High
Moderate
Low
The Importance of Forced Degradation Studies
To establish that the analytical method is "stability-indicating," forced degradation studies are crucial.[12][13][14] These studies involve subjecting a sample of D-threo-2-amino-1-(4-nitrophenyl)-1,3-propanediol to harsh conditions to intentionally degrade it. The goal is to demonstrate that the HPLC method can effectively separate the intact analyte from its degradation products.
Forced Degradation Protocol Outline:
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
Base Hydrolysis: 0.1 M NaOH at 60 °C for 8 hours.
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation: Dry heat at 105 °C for 48 hours.
Photolytic Degradation: Exposure to UV light (254 nm) for 7 days.
The chromatograms from these stressed samples should show well-resolved peaks for the degradation products from the main analyte peak, thus proving the method's specificity as per ICH guidelines.[6]
Conclusion
The purity validation of D-threo-2-amino-1-(4-nitrophenyl)-1,3-propanediol requires a multi-faceted approach. The presented validated reversed-phase HPLC method offers a robust and reliable means of quantifying overall purity and separating process-related impurities and degradation products. However, for a comprehensive quality assessment of this chiral intermediate, it is imperative to complement this with a specific chiral HPLC method to determine enantiomeric purity. By employing these orthogonal methods and adhering to the principles of method validation and forced degradation, researchers and drug development professionals can ensure the quality, safety, and efficacy of their final drug products.
References
ICH. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]
United States Pharmacopeia. <621> Chromatography. USP-NF. [Link]
Waters Corporation. (2023). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [Link]
USP General Chapters. <621> CHROMATOGRAPHY. [Link]
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
Chiral Technologies. Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. [Link]
SIELC Technologies. HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column. [Link]
Asian Journal of Research in Chemistry. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]
Navigating Phase Transitions: A Comparative Guide to Melting Point Discrepancies in Hydrated vs. Anhydrous Amino-diols
For researchers, scientists, and drug development professionals, understanding the solid-state properties of active pharmaceutical ingredients (APIs) is paramount. The seemingly subtle inclusion of water molecules into a...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, understanding the solid-state properties of active pharmaceutical ingredients (APIs) is paramount. The seemingly subtle inclusion of water molecules into a crystal lattice, forming a hydrate, can drastically alter a compound's physicochemical properties, including its melting point. This guide provides an in-depth technical comparison of the melting point behavior of hydrated versus anhydrous amino-diols, offering both field-proven insights and supporting experimental data to navigate these critical phase transitions.
The Crucial Role of Hydration in Pharmaceutical Development
The presence of water of hydration within a crystalline structure can significantly impact a drug substance's stability, solubility, and bioavailability.[1][2] For amino-diols, a class of compounds with significant potential in medicinal chemistry, understanding the nuances of their hydrated and anhydrous forms is a critical aspect of formulation development and quality control.[3] A shift in the hydration state during manufacturing or storage can lead to unforeseen changes in the final drug product's performance. Therefore, a thorough characterization of these forms, with a particular focus on their thermal behavior, is not just a regulatory expectation but a scientific necessity.[4]
Melting Point Comparison: Hydrated vs. Anhydrous Compounds
The dihydrate melts at a significantly lower temperature.
The Science Behind the Discrepancy: A Tale of Two Lattices
The melting point of a crystalline solid is a measure of the energy required to overcome the intermolecular forces holding the molecules together in a rigid lattice structure.[14][15] The introduction of water molecules into this lattice fundamentally alters the network of these interactions, primarily through the formation of new hydrogen bonds.[16][17]
In the case of amino-diols, which possess both hydrogen bond donor (-OH, -NH2) and acceptor (N, O) groups, the crystal packing is heavily influenced by a complex hydrogen-bonding network.
The Anhydrous State: A Tightly Packed Structure
In their anhydrous form, amino-diol molecules will arrange themselves to maximize the hydrogen bonding and van der Waals interactions between each other. This often results in a dense, stable crystal lattice with a relatively high melting point, as significant thermal energy is needed to disrupt these strong intermolecular forces.
The Hydrated State: Water's Disruptive or Stabilizing Influence
When water molecules are incorporated into the crystal lattice, they can play two primary, and seemingly contradictory, roles:
Disruption of the Crystal Lattice: Water molecules can insert themselves between the amino-diol molecules, disrupting the direct, strong hydrogen bonds that would otherwise exist in the anhydrous form. This can lead to a less stable lattice that requires less energy to break apart, resulting in a lower melting point .[18][19] This phenomenon is akin to the well-known concept of freezing point depression.
Formation of a New, Stabilized Hydrogen-Bonding Network: Conversely, water molecules can act as bridges, forming an extensive and intricate network of hydrogen bonds that connects multiple amino-diol molecules.[20] This new, water-mediated network can, in some cases, be more stable than the hydrogen bonding in the anhydrous crystal. To melt this structure, not only do the interactions between the amino-diol molecules need to be overcome, but the interactions with the water molecules must also be disrupted. This can result in a higher melting point for the hydrated form, although this is less common for organic molecules.
The following diagram illustrates how water molecules can alter the crystal packing and hydrogen bonding network of an amino-diol.
Caption: Anhydrous vs. Hydrated Crystal Packing.
Experimental Protocol for Determining Melting Point Discrepancies
To accurately determine the melting point of hydrated and anhydrous amino-diols, a combination of thermal analysis techniques is recommended. The following protocol outlines a robust methodology.
I. Sample Preparation
Anhydrous Form: To obtain the anhydrous form, the hydrated sample should be dried under vacuum at a temperature below its decomposition point until a constant weight is achieved. The appropriate drying conditions should be determined through thermogravimetric analysis (TGA).
Hydrated Form: The hydrated form should be used as received or prepared by recrystallization from an appropriate aqueous solvent system. The hydration level should be confirmed by TGA.
II. Instrumentation
Differential Scanning Calorimeter (DSC)
Thermogravimetric Analyzer (TGA)
Melting Point Apparatus (Capillary Method)
III. Experimental Workflow
The following diagram outlines the experimental workflow for the comparative thermal analysis.
Caption: Workflow for Comparative Thermal Analysis.
IV. Detailed Methodologies
A. Thermogravimetric Analysis (TGA)
Accurately weigh 5-10 mg of the sample into a TGA pan.
Heat the sample from ambient temperature to a temperature above the expected decomposition point at a rate of 10 °C/min under a nitrogen atmosphere.
Analyze the resulting thermogram to determine the water content in the hydrated sample and to confirm the absence of volatiles in the anhydrous sample.
B. Differential Scanning Calorimetry (DSC)
Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it hermetically.
Place the sample pan and an empty reference pan into the DSC cell.
Heat the sample at a rate of 10 °C/min under a nitrogen atmosphere.
Record the heat flow as a function of temperature. The melting point is determined as the onset or peak of the melting endotherm.
C. Capillary Melting Point Determination (USP <741>)
Finely powder the dried sample.
Pack the sample into a capillary tube to a height of 2-4 mm.
Place the capillary tube in a calibrated melting point apparatus.
Heat the sample at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.
Record the temperature at which the substance begins to melt and the temperature at which it is completely molten. This range is the melting range.[6]
Conclusion: A Critical Consideration for Drug Development
The melting point of an amino-diol is not a fixed value but is highly dependent on its hydration state. As demonstrated by analogous pharmaceutical compounds, the presence of water of crystallization can lead to significant, and not always predictable, changes in thermal behavior. A lower melting point is often observed in hydrates due to the disruption of the crystal lattice. However, the potential for a more stable, water-mediated hydrogen-bonding network cannot be discounted.
For drug development professionals, a comprehensive understanding and experimental characterization of both the hydrated and anhydrous forms of an amino-diol are essential. This knowledge is critical for ensuring the development of a stable, safe, and efficacious drug product. The protocols and principles outlined in this guide provide a robust framework for navigating the complexities of these phase transitions.
References
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Simperler, A., Jones, W., Motherwell, W. D. S., & Zifferer, G. (2014). "On the correlation between hydrogen bonding and melting points in the inositols." Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 70(Pt 6), 1051–1060. [Link]
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A Comparative Guide to the Infrared Spectroscopy of Nitro and Hydroxyl Groups
Introduction: Probing Molecular Vibrations Infrared (IR) spectroscopy is an indispensable analytical technique that provides a molecular "fingerprint" by probing the vibrational modes of chemical bonds.[1][2] When a mole...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Probing Molecular Vibrations
Infrared (IR) spectroscopy is an indispensable analytical technique that provides a molecular "fingerprint" by probing the vibrational modes of chemical bonds.[1][2] When a molecule absorbs infrared radiation, its bonds stretch, bend, and rotate at specific frequencies, resulting in a unique spectrum of absorption bands.[2] The position, intensity, and shape of these bands are highly characteristic of the functional groups present, making IR spectroscopy a powerful tool for structural elucidation and compound identification in drug development and chemical research.[1] This guide offers an in-depth comparison of the IR spectral characteristics of two vital functional groups: the hydroxyl (-OH) group and the nitro (-NO₂) group.
The Hydroxyl (-OH) Group: A Tale of Hydrogen Bonding
The hydroxyl group is a cornerstone of many organic molecules, including alcohols, phenols, and carboxylic acids. Its most prominent feature in an IR spectrum is the O-H stretching vibration, which is profoundly influenced by hydrogen bonding.
O-H Stretching Vibration:
Hydrogen-Bonded O-H: In concentrated solutions or solid samples where molecules are in close proximity, intermolecular hydrogen bonding occurs. This interaction weakens the O-H bond, causing the stretching frequency to decrease and appear as a very strong, broad absorption band in the 3200-3550 cm⁻¹ region.[2][3] The broadness arises because the hydrogen bonds within the sample have a range of strengths, leading to a multitude of slightly different absorption frequencies that overlap into a single, wide peak.[4][5][6]
"Free" (Non-Hydrogen-Bonded) O-H: In the gas phase or very dilute solutions in non-polar solvents, hydrogen bonding is minimized.[3] Under these conditions, the O-H stretch appears as a sharp, less intense peak at a higher frequency, typically between 3600-3650 cm⁻¹.[3] In moderately dilute solutions, it is possible to observe both the sharp "free" O-H peak and the broad hydrogen-bonded band simultaneously.[3]
Other Vibrational Modes:
C-O Stretching: Alcohols also exhibit a strong C-O stretching vibration. This peak is typically found in the fingerprint region, between 1000-1250 cm⁻¹, and its exact position can help distinguish between primary, secondary, and tertiary alcohols.[6][7][8]
O-H Bending: The O-H group also undergoes bending vibrations. The in-plane bend is typically found near 1350-1470 cm⁻¹, while the out-of-plane bend appears as a broad peak around 650 cm⁻¹.[7][9]
Caption: Vibrational modes of the hydroxyl group.
The Nitro (-NO₂) Group: A Signature of Strong Dipoles
The nitro group is a powerful electron-withdrawing group, and its structure gives rise to some of the most characteristic and intense bands in an IR spectrum.[1] This is due to the large change in dipole moment that occurs during the N-O bond vibrations.[1][10]
N-O Stretching Vibrations:
The most diagnostic feature of a nitro group is a pair of strong absorption bands corresponding to the asymmetric and symmetric stretching of the two N-O bonds.[10][11]
Asymmetric N-O Stretch (ν_as): This is typically the stronger of the two bands and involves the two N-O bonds stretching out of phase. For aromatic nitro compounds, it appears in the 1550-1475 cm⁻¹ region.[1][11] For aliphatic nitroalkanes, this band is found at a slightly higher frequency, near 1550 cm⁻¹.[11][12]
Symmetric N-O Stretch (ν_s): This band, corresponding to the in-phase stretching of the N-O bonds, is also strong and appears at a lower frequency. For aromatic nitro compounds, it is found in the 1360-1290 cm⁻¹ range.[1][11] For nitroalkanes, it occurs near 1365 cm⁻¹.[11][12]
The positions of these bands are sensitive to the electronic environment. Conjugation with an aromatic ring or the presence of electron-donating groups tends to shift these frequencies lower (a red shift).[1][11]
Other Vibrational Modes:
C-N Stretching: The vibration of the bond connecting the carbon to the nitro group is much weaker and appears in the fingerprint region, making it less diagnostically useful.
NO₂ Bending: A scissoring deformation of the NO₂ group can be observed as a medium intensity peak in the 835-890 cm⁻¹ range.[10]
Caption: Vibrational modes of the nitro group.
Comparative Analysis: Distinguishing -OH and -NO₂
While both functional groups provide strong IR signals, their spectral characteristics are highly distinct, allowing for unambiguous identification. The primary distinguishing feature is the region in which their dominant peaks appear. The hydroxyl group's broad O-H stretch is located in the high-frequency region (above 3200 cm⁻¹), whereas the nitro group's two sharp N-O stretches are found squarely in the upper-mid fingerprint region (1300-1600 cm⁻¹).
Functional Group
Vibrational Mode
Characteristic Wavenumber (cm⁻¹)
Peak Intensity
Peak Shape
Key Distinguishing Features
Hydroxyl (-OH)
O-H Stretch (H-bonded)
3200 - 3550
Strong
Very Broad
Located at high frequency; shape is highly sensitive to H-bonding.[2][3][4]
O-H Stretch (Free)
3600 - 3650
Medium-Weak
Sharp
Observed in dilute, non-polar solutions or the gas phase.[3]
Part of a characteristic two-peak pattern.[1][10][11]
Symmetric N-O Stretch
1290 - 1365
Very Strong
Sharp
The second peak in the signature nitro group pattern.[1][10][11]
In molecules containing both functional groups, such as nitrophenols, these characteristic peaks are typically well-resolved. The broad O-H stretch will appear at high wavenumbers, while the two strong, sharp nitro peaks will dominate the 1600-1300 cm⁻¹ region.[13] It is important to note that the strong electron-withdrawing nature of the nitro group can sometimes influence the positions of other bands in the spectrum, including those of the aromatic ring.[1][10]
Experimental Protocol: Acquiring an IR Spectrum via KBr Pellet Method
This protocol describes a self-validating method for preparing a solid sample for transmission FT-IR analysis. The quality of the final pellet is critical for obtaining a high-quality spectrum.
Drying: Ensure the KBr powder is completely dry by heating it in an oven and storing it in a desiccator. Moisture contamination will introduce a broad O-H absorption band around 3400 cm⁻¹ and a smaller band around 1640 cm⁻¹, which can interfere with the sample spectrum.[9]
Grinding: Place ~300 mg of dry KBr into the agate mortar. Add 2-5 mg of the solid sample (a sample:KBr ratio of approximately 1:100 is ideal).[14][15]
Mixing: Grind the mixture thoroughly with the pestle for several minutes. The goal is to reduce the sample's particle size to less than 2 microns to minimize scattering of the IR beam (Christiansen scattering), which can distort peak shapes.[14][16] The mixture should appear homogeneous and have the consistency of fine flour.[15]
Loading the Die: Carefully transfer a portion of the ground mixture into the pellet die assembly, ensuring an even distribution over the polished die face.
Pressing the Pellet: Place the die assembly into the hydraulic press. Apply pressure (typically 8-10 tons) for several minutes. This will cause the KBr to flow and encapsulate the sample in a solid, transparent matrix.[15]
Pellet Inspection (Validation Step): Carefully remove the die from the press and extract the KBr pellet. A good pellet should be translucent or clear and free of cracks or cloudiness. A cloudy appearance may indicate insufficient grinding, trapped moisture, or an incorrect sample-to-KBr ratio.[14]
Spectrum Acquisition: Place the pellet into the spectrometer's sample holder. Record a background spectrum of the empty sample chamber first. Then, acquire the sample spectrum. The strongest absorption bands should ideally have a transmittance between 10% and 80% for accurate quantitative analysis.
Spectral Analysis Workflow
The following workflow provides a logical approach to identifying hydroxyl and nitro groups in an unknown sample's IR spectrum.
Caption: Logical workflow for identifying -OH and -NO₂ groups.
References
IR Spectroscopy Tutorial: Nitro Groups. (n.d.). University of Colorado Boulder. Retrieved from [Link]
Nitro Groups. (n.d.). Chem LibreTexts. Retrieved from [Link]
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Sample preparation for FT-IR. (n.d.). University of the West Indies. Retrieved from [Link]
How to prepare IR samples? (n.d.). ResearchGate. Retrieved from [Link]
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Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy. Retrieved from [Link]
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Interpreting IR Spectra. (2025). Chemistry Steps. Retrieved from [Link]
IR Spectrum Peak Broadening: Hydrogen Bonding. (2024). JoVE. Retrieved from [Link]
Sample Preparation – FT-IR/ATR. (n.d.). Virginia Tech Polymer Chemistry Characterization Lab. Retrieved from [Link]
Smith, B. C. (2024). Infrared Spectral Interpretation, In The Beginning I: The Meaning of Peak Positions, Heights, and Widths. Spectroscopy. Retrieved from [Link]
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Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. (n.d.). DAV University. Retrieved from [Link]
Spectroscopy of Alcohols and Phenols. (2022). Chem LibreTexts. Retrieved from [Link]
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Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Retrieved from [Link]